Technical Documentation Center

O-(1-Methylethyl)-L-tyrosine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: O-(1-Methylethyl)-L-tyrosine
  • CAS: 38589-88-7

Core Science & Biosynthesis

Foundational

Synthesis and Applications of O-(1-Methylethyl)-L-tyrosine: A Technical Guide

Executive Summary O-(1-Methylethyl)-L-tyrosine, commonly referred to as O-isopropyl-L-tyrosine or IPrTyr , is a non-standard, unnatural amino acid characterized by the alkylation of the phenolic hydroxyl group of L-tyros...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-(1-Methylethyl)-L-tyrosine, commonly referred to as O-isopropyl-L-tyrosine or IPrTyr , is a non-standard, unnatural amino acid characterized by the alkylation of the phenolic hydroxyl group of L-tyrosine with an isopropyl moiety. As the pharmaceutical industry shifts toward complex biologics and heavily modified peptide therapeutics, unnatural amino acids like IPrTyr have become indispensable building blocks. This whitepaper provides a comprehensive, mechanistically grounded guide to the synthesis, purification, and application of O-(1-Methylethyl)-L-tyrosine, designed for researchers and drug development professionals.

Strategic Importance in Modern Therapeutics

The incorporation of a bulky, hydrophobic isopropyl group onto the tyrosine side chain drastically alters the steric and electronic profile of the amino acid, enhancing proteolytic stability and modulating target binding affinity.

Recent literature highlights its critical role across multiple cutting-edge therapeutic modalities:

  • Targeted Oncology: IPrTyr is utilized as a site-specific payload linker component in novel 1 designed to treat renal cell carcinoma and multiple myeloma[1].

  • Neurodegenerative Diseases: It serves as a core structural motif in 2 engineered to diagnose and treat amyloidogenic diseases[2].

  • Antiviral Agents: O-alkylated tyrosine derivatives are fundamental in synthesizing Matijin-Su (MTS) analogs, dipeptides that exhibit potent anti-hepatitis B virus (HBV) activity 3[3].

AppPathway A O-(1-Methylethyl)-L-tyrosine B Solid-Phase Peptide Synthesis (SPPS) A->B Incorporated via Fmoc/Boc Chemistry C Antibody-Drug Conjugates (Anti-CD70) B->C D Cyclic Peptide Mimetics (Amyloidosis) B->D E Matijin-Su Derivatives (Anti-HBV) B->E

Fig 1: Downstream therapeutic applications of O-(1-Methylethyl)-L-tyrosine.

Mechanistic Grounding: The Chemistry of Tyrosine O-Alkylation

Synthesizing O-isopropyl-L-tyrosine presents specific chemoselective challenges. L-tyrosine contains three reactive functional groups: an


-amino group, an 

-carboxylic acid, and a phenolic hydroxyl group. Direct alkylation of unprotected L-tyrosine is impossible due to competitive N-alkylation and esterification.

Therefore, a transient orthogonal protection strategy is required. The amino group is typically masked as a tert-butyloxycarbonyl (Boc) carbamate, and the carboxylic acid as a methyl ester. Once protected, the sterically hindered nature of the isopropyl group requires highly optimized


 conditions (Williamson Ether Synthesis) or a Mitsunobu inversion to achieve high yields without racemizing the delicate 

-chiral center.

Quantitative Comparison of Synthetic Strategies

To provide actionable intelligence for process chemists, the two primary methods for O-isopropylation are summarized below. For the detailed protocols in Section 5, we utilize Route A due to its superior scalability and atom economy.

ParameterRoute A: Williamson Ether SynthesisRoute B: Mitsunobu Reaction
Reagents 2-Iodopropane, K₂CO₃, DMFIsopropanol, DIAD, PPh₃, THF
Mechanism Base-mediated

substitution
Phosphine-mediated dehydration
Typical Yield 75% – 85%60% – 75%
Reaction Time 12 – 16 hours (at 60°C)4 – 8 hours (at 0°C to RT)
Advantages Highly scalable, inexpensive reagents, simple aqueous workup.Extremely mild, strictly neutral conditions prevent any risk of epimerization.
Limitations Requires excess alkyl halide; secondary halides are prone to E2 elimination.Poor atom economy; triphenylphosphine oxide byproduct is notoriously difficult to remove.

Self-Validating Experimental Protocols

The following workflows detail the generation of N-Boc-O-(1-Methylethyl)-L-tyrosine, the standard building block ready for Solid-Phase Peptide Synthesis (SPPS).

SynthWorkflow A L-Tyrosine B N-Boc-L-Tyr-OMe (Protected) A->B Boc2O, MeOH SOCl2 C N-Boc-Tyr(iPr)-OMe (Alkylated) B->C 2-Iodopropane K2CO3, DMF D N-Boc-Tyr(iPr)-OH (Final Product) C->D LiOH THF/H2O

Fig 2: Stepwise synthetic workflow from L-Tyrosine to O-(1-Methylethyl)-L-tyrosine.

Phase 1: Dual Protection of L-Tyrosine

Objective: Synthesize N-Boc-L-tyrosine methyl ester.

  • Esterification: Suspend L-tyrosine (1.0 eq) in anhydrous methanol. Cool to 0°C and add thionyl chloride (

    
    , 1.5 eq) dropwise. Reflux for 4 hours, then concentrate in vacuo to yield L-tyrosine methyl ester hydrochloride.
    
  • N-Boc Protection: Dissolve the intermediate in a 1:1 mixture of Dioxane/Water. Add Triethylamine (TEA, 2.5 eq) followed by Di-tert-butyl dicarbonate (

    
    , 1.1 eq). Stir at room temperature for 12 hours.
    
  • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using 1:1 Hexane:Ethyl Acetate. The product will show a distinct UV-active spot with a higher

    
     than the starting material. Stain with Ninhydrin; the absence of a purple spot confirms complete protection of the primary amine.
    
Phase 2: O-Alkylation via Williamson Ether Synthesis

Objective: Synthesize N-Boc-O-(1-Methylethyl)-L-tyrosine methyl ester.

  • Preparation: Dissolve N-Boc-L-tyrosine methyl ester (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M concentration).

  • Base Addition: Add finely powdered anhydrous Potassium Carbonate (

    
    , 2.5 eq).
    
    • Causality & Logic: The phenolic hydroxyl has a pKa of ~10.

      
       is basic enough to quantitatively deprotonate the phenol without stripping the 
      
      
      
      -proton, preventing racemization. DMF solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic.
  • Alkylation: Add 2-Iodopropane (3.0 eq) dropwise. Heat the reaction mixture to 60°C under an inert argon atmosphere for 16 hours.

    • Causality & Logic: 2-Iodopropane is strictly preferred over 2-bromopropane. The higher polarizability and superior leaving group ability of iodine compensate for the steric hindrance of the secondary carbon, favoring

      
       over competing E2 elimination.
      
  • Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the organic layer with 5% aqueous sodium thiosulfate (

    
    ).
    
    • Self-Validation Check: The thiosulfate wash is critical; it reduces any trace iodine (

      
      ) byproduct—which causes a dark brown discoloration—into water-soluble, colorless iodide ions, instantly clarifying the organic layer.
      
Phase 3: Selective Saponification

Objective: Yield the final N-Boc-O-(1-Methylethyl)-L-tyrosine free acid.

  • Hydrolysis: Dissolve the alkylated ester in a 3:1 mixture of Tetrahydrofuran (THF) and Water. Add Lithium Hydroxide monohydrate (

    
    , 2.0 eq) at 0°C. Stir for 4 hours, allowing it to warm to room temperature.
    
    • Causality & Logic:

      
       is selected over 
      
      
      
      . The lithium cation coordinates tightly with the carbonyl oxygen, increasing the electrophilicity of the ester carbon. This allows rapid saponification at ambient temperatures, strictly avoiding basic epimerization of the
      
      
      -chiral center.
  • Acidification: Concentrate in vacuo to remove THF. Cool the aqueous layer to 0°C and carefully acidify to pH 3 using 5% aqueous Citric Acid.

    • Causality & Logic: Citric acid is a mild organic acid. Using strong mineral acids (like HCl) risks premature cleavage of the acid-sensitive Boc protecting group.

  • Isolation: Extract the precipitated product with Ethyl Acetate, dry over anhydrous

    
    , and evaporate to yield a white crystalline solid.
    

References

  • Title: Anti-cd70 antibody-drug conjugates (WO2024155627A1)
  • Title: Synthetic cyclic peptide mimetics (US20240316225A1)
  • Title: Dichondra repens J.R.Forst. and G.Forst.

Sources

Exploratory

O-(1-Methylethyl)-L-tyrosine: A Precision Tool for Structural Biology and Protein Engineering

Executive Summary O-(1-Methylethyl)-L-tyrosine (also known as O-isopropyl-L-tyrosine ) represents a critical expansion of the genetic code, offering a unique chemical handle for high-resolution structural biology and pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-(1-Methylethyl)-L-tyrosine (also known as O-isopropyl-L-tyrosine ) represents a critical expansion of the genetic code, offering a unique chemical handle for high-resolution structural biology and protein engineering. Unlike the canonical tyrosine, which acts as a hydrogen bond donor, this non-canonical amino acid (ncAA) caps the phenolic oxygen with an isopropyl group. This modification eliminates the hydrogen bond donor capability while significantly increasing local hydrophobicity and steric bulk.

Its primary utility lies in Nuclear Magnetic Resonance (NMR) spectroscopy , where the chemically equivalent methyl groups of the isopropyl moiety serve as sensitive probes for protein dynamics. Furthermore, in drug development, it is employed to modulate receptor binding affinity by filling hydrophobic pockets that are inaccessible to standard amino acids.

Chemical Identity & Physicochemical Properties[1][2][3][4]

To effectively utilize O-(1-Methylethyl)-L-tyrosine, researchers must understand its deviation from the native tyrosine scaffold.

PropertyL-Tyrosine (Native)O-Methyl-L-tyrosine (OMeY)O-(1-Methylethyl)-L-tyrosine
Formula C₉H₁₁NO₃C₁₀H₁₃NO₃C₁₂H₁₇NO₃
Side Chain Character Amphipathic, H-bond donor/acceptorHydrophobic, H-bond acceptor onlyHydrophobic, Sterically Bulky
Van der Waals Volume ~141 ų~160 ų~190 ų
NMR Utility Aromatic ring protons (complex spectra)Methyl group (3H, singlet)Geminal Methyls (6H, doublet)
Primary Application Catalysis, signalingProbe, steric blockNMR Dynamics, Hydrophobic Packing

Key Insight: The isopropyl group adds significant bulk compared to a methyl group. This makes O-(1-Methylethyl)-L-tyrosine an excellent tool for "steric titration"—testing the plasticity of a binding pocket by incrementally increasing the size of the residue (Tyr → OMeY → O-iPr-Tyr).

Mechanism of Incorporation: The Orthogonal Translation System

The site-specific incorporation of O-(1-Methylethyl)-L-tyrosine is achieved via Genetic Code Expansion (GCE) . This relies on an orthogonal tRNA/synthetase pair derived from the archaeon Methanocaldococcus jannaschii (Mj).[1]

The Engineered Synthetase (MjTyrRS variants)

The native MjTyrRS charges MjtRNA^Tyr with tyrosine. To incorporate O-(1-Methylethyl)-L-tyrosine, the synthetase's active site must be mutated to:

  • Exclude Tyrosine: Remove the hydrogen bond acceptor (usually Asp158) that recognizes the phenolic hydroxyl.

  • Accommodate Bulk: Expand the hydrophobic pocket to fit the isopropyl group.

Common Active Site Mutations: Libraries typically target residues Tyr32, Glu107, Asp158, Ile159, and Leu162 . A specific mutant often cited for bulky O-alkyl tyrosines involves Y32L, D158A, I159A, L162A (exact mutations vary by specific library evolution). The D158A mutation is critical as it obliterates the hydrogen bond requirement, allowing the hydrophobic ether to bind.

The Incorporation Workflow

The following diagram illustrates the flow of genetic information hijacked to incorporate this ncAA.

GCE_Workflow Plasmid Plasmid: MjTyrRS Mutant & tRNA(CUA) Synthetase Expressed MjTyrRS Mutant Plasmid->Synthetase Expression tRNA Orthogonal tRNA(CUA) Plasmid->tRNA Transcription ncAA O-(1-Methylethyl)-L-Tyr (Added to Media) ncAA->Synthetase Uptake Charged_tRNA Aminoacylated tRNA-ncAA Synthetase->Charged_tRNA Charging (ATP) tRNA->Charged_tRNA Ribosome Ribosome (Translating POI) Charged_tRNA->Ribosome Decoding Protein Full-Length Protein with ncAA Ribosome->Protein Translation StopCodon UAG (Amber) Codon StopCodon->Ribosome

Figure 1: The orthogonal translation pathway.[2] The mutant synthetase specifically couples O-(1-Methylethyl)-L-tyrosine to the suppressor tRNA, which decodes the UAG stop codon.

Applications in Biotechnology & Drug Discovery[7]

High-Precision NMR Probing

This is the "killer application" for O-(1-Methylethyl)-L-tyrosine.

  • The Problem: Large proteins (>30 kDa) suffer from slow tumbling, leading to broad NMR signals.

  • The Solution: Methyl groups have rapid internal rotation, keeping signals sharp even in large complexes.

  • The Advantage: While Ile/Leu/Val are standard methyl probes, they are buried in the hydrophobic core. Incorporating O-(1-Methylethyl)-L-tyrosine allows researchers to place a methyl probe at surface-exposed tyrosine positions or specific interfaces, providing a reporter for ligand binding or conformational change that standard methyl-TROSY techniques might miss.

Engineering Protein-Protein Interfaces (PPIs)

In drug development, optimizing the affinity of a biologic (e.g., an antibody or signaling protein) often requires maximizing hydrophobic contact.

  • Hydrophobic Packing: If a crystal structure reveals a water-filled cavity at an interface near a tyrosine, replacing it with O-(1-Methylethyl)-L-tyrosine can displace the water and fill the void with the hydrophobic isopropyl group.

  • Entropic Gain: The displacement of ordered water molecules into the bulk solvent provides a favorable entropic contribution to binding energy (

    
    ).
    
Antibody-Drug Conjugates (ADCs)

While less common than p-acetylphenylalanine (used for oxime ligation), O-alkyl tyrosines are explored as non-reactive structural spacers or to modulate the hydrophobicity of the antibody surface, which influences the pharmacokinetics (PK) and clearance rates of ADCs.

Experimental Protocols

Chemical Synthesis of O-(1-Methylethyl)-L-tyrosine

Note: While commercially available, in-house synthesis is cost-effective for gram-scale needs.

Reaction: Williamson Ether Synthesis

  • Starting Material: N-Boc-L-Tyrosine (protects the amine).

  • Reagents: Isopropyl bromide (alkylating agent), Potassium Carbonate (

    
    , base), DMF (solvent).
    
  • Procedure:

    • Dissolve N-Boc-L-Tyr (1 eq) in DMF.

    • Add

      
       (3 eq) and Isopropyl bromide (1.5 eq).
      
    • Stir at 60°C for 12-16 hours.

    • Critical Step: The carboxyl group may also esterify. Perform a saponification (LiOH/MeOH) step if the ester forms.

  • Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group.

  • Purification: Recrystallize from water/ethanol or purify via HPLC.

Expression Protocol (E. coli)

System: pEVOL or pULTRA plasmid systems encoding the MjTyrRS/tRNA pair.

  • Transformation: Co-transform E. coli (e.g., BL21(DE3) or C321.ΔA) with:

    • Plasmid A: Target protein with TAG codon (e.g., pET vector).

    • Plasmid B: Orthogonal Synthetase/tRNA (e.g., pEVOL-OiPrTyr).

  • Growth:

    • Inoculate in LB or 2xYT media with antibiotics.

    • Grow to OD₆₀₀ ≈ 0.5.

  • Induction & Feeding:

    • Add O-(1-Methylethyl)-L-tyrosine to a final concentration of 1 mM . Note: Dissolve the ncAA in a small volume of 1M NaOH or HCl before adding to neutral media to ensure solubility.

    • Induce protein expression (IPTG for T7, Arabinose for pEVOL).

    • Incubate at 25-30°C for 12-16 hours. (Lower temperature aids solubility).

  • Harvest: Pellet cells and proceed to purification.

Quality Control (Self-Validating Step): Always run a negative control expression without the ncAA.

  • Result A: No protein expressed = System is orthogonal (Good).

  • Result B: Protein expressed = Synthetase is promiscuous (incorporating natural Phe/Tyr) or read-through is occurring (Bad).

Decision Matrix: When to use this ncAA?

Use the following logic to determine if O-(1-Methylethyl)-L-tyrosine is the correct tool for your experiment.

Decision_Tree Start Experimental Goal Q2 Do you need chemical conjugation? Start->Q2 Q1 Is the site surface exposed? Res2 Use O-(1-Methylethyl)-L-Tyr (NMR / Hydrophobic Packing) Q1->Res2 Yes (Sharp Signal) Res3 Use O-Methyl-Tyr (Less Steric Bulk) Q1->Res3 No (Buried) Q3 Is the goal structural probing? Q2->Q3 No Res1 Use p-Acetyl-Phe / p-Azido-Phe (Click Chemistry) Q2->Res1 Yes Q3->Q1 NMR Study Q3->Res2 Hydrophobic Tuning

Figure 2: Selection logic for tyrosine derivatives in protein engineering.

References

  • Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500. Link

    • Foundational paper establishing the MjTyrRS/tRNA orthogonality.
  • Chin, J. W., et al. (2003). An expanded eukaryotic genetic code. Science, 301(5635), 964-967. Link

    • Demonstrates the versatility of tyrosine deriv
  • Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code.[2] Annual Review of Biochemistry, 79, 413-444. Link

    • Comprehensive review of ncAA structures and synthetase evolution str
  • Young, T. S., & Schultz, P. G. (2010). Beyond the canonical 20 amino acids: expanding the genetic lexicon. Journal of Biological Chemistry, 285(15), 11039-11044. Link

    • Discusses specific applications of O-alkyl tyrosines in probing protein structure.

Sources

Foundational

Engineering Molecular Interfaces: A Technical Guide to the Commercial Availability and Application of O-Isopropyl-L-tyrosine

Executive Summary In the landscape of modern rational drug design, the strategic incorporation of non-natural amino acids (nnAAs) is paramount for overcoming the pharmacokinetic limitations of native peptides. O-Isopropy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, the strategic incorporation of non-natural amino acids (nnAAs) is paramount for overcoming the pharmacokinetic limitations of native peptides. O-Isopropyl-L-tyrosine represents a critical structural modification where the phenolic hydroxyl group of native L-tyrosine is masked by an isopropyl ether. This targeted alkylation fundamentally alters the residue's steric profile, lipophilicity, and hydrogen-bonding capacity. As a Senior Application Scientist, I present this comprehensive whitepaper detailing the commercial sourcing, mechanistic rationale, and validated laboratory workflows for integrating O-Isopropyl-L-tyrosine into next-generation therapeutics, including Antibody-Drug Conjugates (ADCs) and protease-resistant peptide ligands.

Commercial Landscape and Chemical Profiling

To deploy O-Isopropyl-L-tyrosine in scalable drug development, researchers must select the appropriate orthogonally protected derivative. The commercial availability of these building blocks has expanded significantly, driven by their utility in solid-phase peptide synthesis (SPPS) and advanced bioconjugation platforms.

Quantitative Profiling of Commercially Available Derivatives
Derivative NameCAS Registry NumberTypical Purity (HPLC)Enantiomeric ExcessPrimary Synthetic Application
Unprotected O-Isopropyl-L-tyrosine 214750-74-0≥ 98.0%> 99%ADC payloads, Biocatalysis
Fmoc-O-isopropyl-L-tyrosine 1496563-23-5≥ 99.0%> 99%Solid Phase Peptide Synthesis (SPPS)
Boc-O-isopropyl-L-tyrosine 76757-94-3≥ 98.0%> 99%Liquid Phase Synthesis, N-terminal capping

Data synthesized from commercial chemical repositories[1][2].

Causality of Derivative Selection: The choice of derivative dictates your entire synthetic strategy. Fmoc-O-isopropyl-L-tyrosine (CAS 1496563-23-5) is the industry standard for standard Fmoc-SPPS[1]. The base-labile Fmoc group allows for iterative chain elongation, while the acid-stable O-isopropyl ether remains completely intact during global TFA cleavage. Conversely, the Boc-protected variant (CAS 76757-94-3) is reserved for specialized liquid-phase syntheses or as an N-terminal capping residue where strong acids (e.g., HF or TFMSA) are required for final deprotection[2].

Mechanistic Rationale in Drug Design

The substitution of L-tyrosine with its O-isopropyl analog is not arbitrary; it is a calculated structural intervention designed to modulate molecular recognition and stability.

  • Site-Specific Bioconjugation in ADCs: In the development of Antibody-Drug Conjugates (e.g., anti-CD70 ADCs), non-naturally encoded amino acids like O-isopropyl-L-tyrosine are engineered directly into the antibody framework. This provides a highly specific, bio-orthogonal conjugation site, ensuring a homogenous Drug-to-Antibody Ratio (DAR) which is critical for therapeutic safety and efficacy[3].

  • Steric Shielding and Proteolytic Stability: The branched isopropyl group introduces significant steric bulk adjacent to the aromatic ring. Classic kinetic studies on α-chymotrypsin-catalyzed hydrolysis demonstrate that while O-alkylated tyrosine derivatives still bind to the enzyme's active site, the steric hindrance severely modulates the catalytic turnover rate, effectively tuning the peptide's in vivo half-life[4].

  • Prevention of Kinase-Mediated Phosphorylation: Native tyrosine is a primary site for phosphorylation by receptor tyrosine kinases (RTKs). By masking the phenolic -OH with an isopropyl group, the residue becomes permanently "kinase-dead," preventing unwanted signal transduction while maintaining the aromatic core necessary for target receptor binding.

FunctionalLogic Tyr L-Tyrosine (Endogenous) OiPrTyr O-Isopropyl-L-Tyrosine (Engineered) Tyr->OiPrTyr Alkylation Steric Increased Steric Bulk OiPrTyr->Steric Lipo Enhanced Lipophilicity OiPrTyr->Lipo Phos Masked Phenolic -OH OiPrTyr->Phos Binding Modulated Target Affinity Steric->Binding Lipo->Binding HalfLife Protease/Kinase Resistance (Extended Half-Life) Phos->HalfLife

Logical mapping of physicochemical changes induced by O-isopropylation of L-tyrosine.

Validated Experimental Protocols

To ensure high-fidelity incorporation of O-Isopropyl-L-tyrosine, the following protocols have been optimized for steric accommodation and feature built-in self-validation mechanisms.

Protocol 1: Fmoc-SPPS Incorporation of Fmoc-O-Isopropyl-L-Tyrosine

Due to the increased steric bulk of the O-isopropyl group, standard coupling kinetics are decelerated. This protocol utilizes highly reactive coupling additives to suppress racemization and drive the reaction to completion.

  • Step 1: Resin Swelling

    • Action: Suspend Rink Amide AM resin in Dichloromethane (DCM) for 15 minutes, followed by Dimethylformamide (DMF) for 15 minutes.

    • Causality: Optimal solvation expands the polystyrene matrix, maximizing the physical accessibility of primary amine sites for the incoming bulky amino acid.

  • Step 2: Fmoc Deprotection

    • Action: Treat the resin with 20% Piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5x).

    • Causality: Piperidine removes the Fmoc group via an E1cB elimination mechanism. The extensive washing prevents residual base from prematurely deprotecting the incoming amino acid.

  • Step 3: Activation and Coupling

    • Action: Pre-activate 3.0 equivalents of Fmoc-O-isopropyl-L-tyrosine with 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC) and 3.0 eq of OxymaPure in DMF for 3 minutes. Add to the resin and agitate for 2 hours at room temperature.

    • Causality: OxymaPure is selected over traditional HOBt because it forms a highly reactive ester intermediate that effectively overcomes the steric hindrance of the isopropyl group while strictly maintaining the chiral integrity of the alpha-carbon.

  • Step 4: Self-Validation (Kaiser Test)

    • Action: Extract a few resin beads and apply the Kaiser test reagents (Ninhydrin, Phenol, KCN). Heat to 100°C for 3 minutes.

    • Causality: This is the critical self-validating step of the system. A colorless/yellow result indicates complete coupling (>99%). A blue result indicates unreacted amines, dictating an immediate double-coupling cycle before proceeding.

  • Step 5: Global Cleavage

    • Action: Treat the completed peptide resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water for 2 hours.

    • Causality: TFA cleaves the peptide from the resin and removes side-chain protecting groups. Crucially, the O-isopropyl ether is highly stable to these conditions, remaining as a permanent structural feature on the final peptide.

SPPSWorkflow Start 1. Resin Swelling (DMF) Deprotect 2. Fmoc Deprotection (20% Piperidine) Start->Deprotect Matrix Solvation Couple 3. Coupling Fmoc-O-iPr-Tyr-OH (DIC/Oxyma) Deprotect->Couple Free Amine Generation Validate 4. Kaiser Test (Self-Validation) Couple->Validate Amide Bond Formation Validate->Couple If Positive (Incomplete) Cleave 5. Global Cleavage (TFA Cocktail) Validate->Cleave If Negative (Complete)

Step-by-step self-validating SPPS workflow for O-Isopropyl-L-tyrosine incorporation.

Protocol 2: Enzymatic Stability Validation Assay

To empirically validate the extended half-life conferred by the O-isopropyl modification, researchers must benchmark it against native tyrosine[4].

  • Step 1: Substrate Incubation: Dissolve the purified O-isopropyl-L-tyrosine peptide and a wild-type L-tyrosine control peptide in 0.1 M Tris-HCl buffer (pH 7.8) at a concentration of 1 mg/mL.

  • Step 2: Protease Introduction: Add α-chymotrypsin to a final concentration of 10 nM. Incubate at 37°C.

    • Causality: Chymotrypsin specifically targets and cleaves the C-terminal amide bond of large hydrophobic residues.

  • Step 3: Kinetic Quenching: At t = 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench with 50 µL of 1% TFA.

    • Causality: The sudden drop in pH irreversibly denatures the protease, freezing the kinetic profile for accurate measurement.

  • Step 4: LC-MS Quantification: Analyze the quenched samples via RP-HPLC-MS. Integrate the Area Under the Curve (AUC) for the intact peptide mass to calculate the degradation half-life (t1/2).

Conclusion

The commercial availability of high-purity O-Isopropyl-L-tyrosine derivatives empowers researchers to precisely engineer the pharmacokinetic and pharmacodynamic properties of peptide therapeutics and ADCs. By adhering to the sterically-optimized coupling protocols and self-validating workflows detailed above, drug development professionals can ensure robust, scalable, and reproducible synthesis of these advanced molecular entities.

References

  • ChemicalBook. "1496563-23-5 CAS Manufactory".
  • Google Patents. "WO2024155627A1 - Anti-cd70 antibody-drug conjugates".
  • ChemicalBook. "N-Boc-O-isopropyl-L-tyrosine CAS#: 76757-94-3".
  • ACS Publications. "The α-Chymotrypsin-catalyzed Hydrolysis of α-N and O-Alkyl Derivatives of α-N-Acetyl-L-tyrosine Methyl Ester".

Sources

Protocols & Analytical Methods

Method

Using "O-Isopropyl-L-tyrosine" in cell-free protein synthesis

Application Note: High-Fidelity Incorporation of O-Isopropyl-L-Tyrosine in Cell-Free Protein Synthesis Part 1: Executive Summary & Scientific Rationale The incorporation of non-canonical amino acids (ncAAs) has transitio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Incorporation of O-Isopropyl-L-Tyrosine in Cell-Free Protein Synthesis

Part 1: Executive Summary & Scientific Rationale

The incorporation of non-canonical amino acids (ncAAs) has transitioned from a novelty to a critical tool for probing protein structure and function.[1] O-Isopropyl-L-tyrosine (OiPrTyr) is a particularly valuable ether-substituted tyrosine analog.[2] Unlike the native hydroxyl group of tyrosine, the isopropyl ether moiety eliminates the hydrogen bond donor capability while retaining acceptor potential and significantly increasing local hydrophobicity and steric bulk.

This modification is essential for:

  • Probing Hydrogen Bonding Networks: By capping the phenolic -OH, researchers can dissect the energetic contribution of specific H-bonds in receptor-ligand interfaces.[2]

  • NMR Studies: The isopropyl methyl groups provide distinct, sharp NMR signals that are sensitive to the local chemical environment, serving as excellent structural probes.

  • Hydrophobic Packing: Enhancing the packing density of hydrophobic cores without introducing the aromatic perturbations of phenylalanine analogs.

This guide details the protocol for incorporating OiPrTyr using a Cell-Free Protein Synthesis (CFPS) system.[2] CFPS offers distinct advantages over in vivo expression for this application, primarily by bypassing the membrane transport limitations of hydrophobic ncAAs and allowing precise control over the orthogonal synthetase concentration.

Part 2: Mechanism of Action

The incorporation relies on Stop Codon Suppression (specifically Amber suppression).[2][3] This system requires two critical orthogonal components that do not cross-react with the host E. coli machinery:

  • Orthogonal tRNA: An archaeal tRNA (derived from Methanocaldococcus jannaschii, MjtRNA

    
     ) engineered to recognize the UAG (Amber) stop codon.[2]
    
  • Orthogonal Synthetase: A mutant M. jannaschii Tyrosyl-tRNA synthetase (MjTyrRS-OiPr ) evolved to recognize OiPrTyr and exclude endogenous host amino acids (L-Tyrosine).[2]

Mechanism Diagram:

GCE_Mechanism OiPrTyr O-Isopropyl-L-Tyrosine MjTyrRS MjTyrRS (Variant) OiPrTyr->MjTyrRS Binding ATP ATP ATP->MjTyrRS Activation tRNA Orthogonal tRNA (CUA) MjTyrRS->tRNA Aminoacylation Ribosome Ribosome (70S) tRNA->Ribosome Decoding UAG Protein Full-Length Protein (Site-Specific Label) Ribosome->Protein Elongation mRNA mRNA (UAG Codon) mRNA->Ribosome Translation

Caption: Orthogonal translation pathway.[2][1][4] The MjTyrRS variant selectively charges the suppressor tRNA with OiPrTyr, which then decodes the UAG stop codon at the ribosome.

Part 3: Materials & Reagents

Chemical Reagents
ReagentSpecificationStorageNotes
O-Isopropyl-L-tyrosine >98% Purity-20°C, DesiccatedThe critical ncAA.[2] Hydrophobic; requires specific solubilization.[2]
CFPS System S30 Extract (T7) or PURE System-80°CS30 is more cost-effective; PURE is cleaner for MS analysis.[2]
Plasmid (Synthetase) pEVOL-MjTyrRS (OiPr variant)-20°CEncodes the specific synthetase/tRNA pair.[2]
Template DNA Plasmid or Linear PCR Product-20°CMust contain TAG codon at target site.[2]
Magnesium Acetate 1 M StockRTCritical for tuning translation efficiency.[2]
Solubilization of O-Isopropyl-L-Tyrosine (Critical Step)

Many failures occur due to improper solubilization.[2] OiPrTyr is hydrophobic and poorly soluble in neutral water.[2]

  • Stock Concentration: 50 mM or 100 mM.

  • Solvent: 50 mM NaOH or 10% DMSO in 0.1 M HCl (depending on salt form).

  • Recommendation: Dissolve 10 mg of OiPrTyr in 100 µL of 0.1 M NaOH . Vortex until clear. Dilute with water to final volume. Note: The small amount of base will be buffered by the high capacity of the CFPS reaction mix.

Part 4: Experimental Protocol

Phase 1: Template Design
  • Select a permissive site (surface-exposed loop) for initial testing.[2]

  • Mutate the codon to TAG (Amber) using site-directed mutagenesis.[2]

  • Control: Prepare a Wild-Type (WT) construct (Tyr/Phe at the site) and a Negative Control (TAG mutant without ncAA) to assess background readthrough.

Phase 2: Cell-Free Reaction Assembly (50 µL Scale)

Work on ice. Add components in the order listed to prevent precipitation.

ComponentVolume (µL)Final Conc.Function
Nuclease-Free WaterVariable-Balance volume
S30 Premix / Buffer 20 µL1XSalts, Energy (ATP/GTP), tRNAs
Amino Acid Mix (-Tyr) 5 µL1 mM eachCanonical amino acids (omit Tyr if possible to reduce competition, otherwise standard mix)
MjTyrRS Plasmid (pEVOL) 1-2 µL10-20 ng/µLProvides the orthogonal machinery
OiPrTyr Stock (50 mM) 2-3 µL 2-3 mM The Non-Canonical Amino Acid
T7 RNA Polymerase 1 µL1-5 U/µLTranscription
S30 Extract 15 µL30% v/vRibosomes & Enzymes
Template DNA (TAG) 2-4 µL10-20 nMLinear or Plasmid DNA

Experimental Workflow Diagram:

Protocol_Workflow Start Start: Solubilize OiPrTyr (0.1 M NaOH) Mix Assemble Reaction Mix (Buffer + Salts + AA Mix) Start->Mix Add_ncAA Add OiPrTyr (2 mM Final) & Orthogonal Plasmid Mix->Add_ncAA Add_Extract Add S30 Extract + Template DNA Add_ncAA->Add_Extract Incubate Incubate 30°C for 4-6 Hours Add_Extract->Incubate Harvest Harvest & Centrifuge (Remove Insoluble Fraction) Incubate->Harvest Analysis Analysis: SDS-PAGE / Western / Mass Spec Harvest->Analysis

Caption: Step-by-step workflow for CFPS incorporation of O-Isopropyl-L-tyrosine.

Phase 3: Incubation & Harvesting
  • Incubation: Incubate the reaction at 30°C for 4–6 hours.

    • Note: Avoid 37°C; lower temperatures favor the folding of the orthogonal synthetase and reduce hydrolysis of the aminoacyl-tRNA.

  • Harvesting: Centrifuge at 12,000 x g for 10 minutes to remove precipitated proteins. Collect the supernatant.

Part 5: Quality Control & Troubleshooting

Validation: Mass Spectrometry (Mandatory)

Fluorescence (e.g., GFP fluorescence) only indicates readthrough, not necessarily specific incorporation.[2] The ribosome can occasionally incorporate Phenylalanine or Tyrosine at the UAG codon (near-cognate suppression).[2]

  • Method: Intact protein MS or Tryptic digest LC-MS/MS.[2]

  • Expected Shift: Calculate the mass difference between Wild-Type (Tyr) and OiPrTyr.

    • Tyr Residue MW: ~163.18 Da[2]

    • OiPrTyr Residue MW: ~205.25 Da[2]

    • Delta Mass: +42.07 Da (Isopropyl vs Hydrogen).[2]

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield (Full Length) Insufficient suppressionIncrease [OiPrTyr] to 4-5 mM; Increase Mg2+ concentration.
High Background (in -ncAA control) Near-cognate suppression by Phe/TyrUse a "Low-Tyr" amino acid mix; Add more orthogonal tRNA plasmid.
Precipitation in Reaction OiPrTyr crashed outEnsure OiPrTyr stock is basic (pH > 8) before addition; add slowly while vortexing.
Truncated Protein Only Synthetase inactiveVerify plasmid sequence (MjTyrRS); Ensure incubation is at 30°C, not 37°C.

References

  • Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001).[5] Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500.[2] Link[2]

    • Foundational paper establishing the MjTyrRS/tRNA orthogonal pair system.
  • Chin, J. W. (2014).[2] Expanding and reprogramming the genetic code.[4][6] Nature, 510(7504), 205-213.[2] Link[2]

    • Review of orthogonal pairs and mechanisms for ncAA incorpor
  • Shimizu, Y., et al. (2001).[2] Cell-free translation reconstituted with purified components.[2][7][8] Nature Biotechnology, 19, 751–755.[2] Link

    • Establishes the PURE system protocol often used for high-purity ncAA incorpor
  • Young, D. D., & Schultz, P. G. (2010).[2] Playing with the molecules of life. ACS Chemical Biology, 5(10), 915-923.[2] Link[2]

    • Discusses specific applications of O-alkyl tyrosines in probing biological function.
  • Alfonta, L., et al. (2003).[2] Site-specific incorporation of a redox-active amino acid into proteins.[2][1] Journal of the American Chemical Society, 125(48), 14662-14663. Link[2]

    • Demonstrates the versatility of MjTyrRS variants for tyrosine analogs.

Sources

Application

Application Note: Solid-Phase Peptide Synthesis (SPPS) Protocol for O-(1-Methylethyl)-L-tyrosine[Fmoc-Tyr(iPr)-OH]

Executive Summary & Rationale O-(1-Methylethyl)-L-tyrosine, commonly referred to as O-isopropyl-L-tyrosine or Tyr(iPr), is a non-natural amino acid utilized in advanced peptide engineering and peptidomimetics. By masking...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

O-(1-Methylethyl)-L-tyrosine, commonly referred to as O-isopropyl-L-tyrosine or Tyr(iPr), is a non-natural amino acid utilized in advanced peptide engineering and peptidomimetics. By masking the phenolic hydroxyl group of tyrosine with an isopropyl ether, researchers can significantly enhance the lipophilicity, proteolytic resistance, and target-binding affinity of therapeutic peptides. This modification is frequently employed in the development of antibody-drug conjugates (ADCs)[1], cyclic peptide mimetics[2], and targeted kinase inhibitors[3].

Unlike standard amino acids where side-chain protecting groups are removed during final cleavage, Fmoc-Tyr(iPr)-OH is utilized specifically to retain the isopropyl moiety in the final therapeutic molecule. This guide details the mechanistic rationale, physicochemical data, and step-by-step methodology for incorporating this non-natural amino acid into standard Fmoc-SPPS workflows.

Mechanistic Insights: The Causality of Chemical Stability

In standard Fmoc-based SPPS, the choice of side-chain protecting groups is dictated by their lability to trifluoroacetic acid (TFA). While the tert-butyl (tBu) ether is the industry standard for transient tyrosine protection (rapidly cleaved by 95% TFA to yield a free hydroxyl), the isopropyl (iPr) ether exhibits profound stability against the Brønsted acids typically used in SPPS cleavage cocktails[2].

The O-isopropyl group requires harsh Lewis acids (e.g., AlCl3, BBr3) or anhydrous HF for removal[3]. Because the standard SPPS cleavage cocktail relies on TFA, the O-isopropyl ether bond remains completely intact during the global deprotection step. This divergent chemical logic allows researchers to use Fmoc-Tyr(iPr)-OH as a permanent structural modification.

Stability_Logic Tyr Tyrosine Phenolic Ether Modification tBu O-tert-Butyl (tBu) Tyr->tBu iPr O-Isopropyl (iPr) Tyr->iPr TFA1 95% TFA Cleavage (Standard SPPS) tBu->TFA1 TFA2 95% TFA Cleavage (Standard SPPS) iPr->TFA2 Result1 Transient Protection: Yields Free Tyrosine (-OH) TFA1->Result1 Labile Result2 Permanent Modification: Yields Tyr(iPr) Peptide TFA2->Result2 Stable

Fig 1. Divergent chemical stability logic of Tyrosine O-tBu vs. O-iPr ethers under TFA cleavage.

Physicochemical & Quantitative Data

To ensure precise stoichiometric calculations and predict cleavage behavior, the physicochemical properties and comparative stabilities of tyrosine derivatives are summarized below.

Table 1: Physicochemical Properties of Fmoc-Tyr(iPr)-OH

PropertyValue
Amino Acid Derivative Fmoc-Tyr(iPr)-OH
Chemical Name N-α-Fmoc-O-(1-methylethyl)-L-tyrosine
Molecular Weight 445.51 g/mol
Molecular Formula C27H27NO5
SPPS Strategy Fmoc / tBu
Side-Chain Modification O-Isopropyl Ether

Table 2: Comparative Stability of Tyrosine Phenolic Ethers in SPPS

Ether Protecting GroupPrimary SPPS StrategyLability to 95% TFAReagents Required for CleavageFinal Peptide Status
O-tert-Butyl (tBu) FmocHighly Labile (< 1 hr)95% TFA / ScavengersYields Free Tyrosine (-OH)
O-Isopropyl (iPr) FmocHighly StableAlCl3, BBr3, or Anhydrous HFYields Tyr(iPr) Modification
O-Benzyl (Bzl) BocStableAnhydrous HF, TFMSAYields Free Tyrosine (-OH)

Experimental Methodology: Step-by-Step Protocol

The following protocol is optimized for the incorporation of Fmoc-Tyr(iPr)-OH into a growing peptide chain on a solid support.

SPPS_Workflow Start 1. Resin Swelling (DMF / DCM) Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Couple 3. Coupling Fmoc-Tyr(iPr)-OH (DIC/Oxyma or HATU/DIPEA) Deprotect->Couple Cap 4. Capping (Optional) (Ac2O / Pyridine) Couple->Cap Cleave 5. Cleavage & Global Deprotection (TFA/TIS/H2O 95:2.5:2.5) Cap->Cleave End Final Purified Peptide (Retains O-iPr modification) Cleave->End

Fig 2. Step-by-step SPPS workflow for integrating Fmoc-Tyr(iPr)-OH into peptide sequences.

Resin Preparation & Swelling
  • Weigh the desired amount of Fmoc-Rink Amide or Wang resin into a fritted SPPS reaction vessel.

  • Swell the resin in Dichloromethane (DCM) for 15 minutes, followed by N,N-Dimethylformamide (DMF) for 15 minutes.

  • Drain the solvent completely.

Fmoc Deprotection
  • Add 20% (v/v) Piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh aliquot of 20% Piperidine in DMF and agitate for an additional 10 minutes.

  • Drain and wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

Activation and Coupling of Fmoc-Tyr(iPr)-OH

Expert Insight: Although the isopropyl group is sterically larger than a methyl group, it is situated on the para-hydroxyl of the aromatic ring. Because this modification is spatially distant from the α-carbon, it does not significantly impede the formation of the peptide bond. Standard coupling reagents and durations are highly effective.

  • Prepare a solution of Fmoc-Tyr(iPr)-OH (3.0 to 4.0 equivalents relative to resin loading) in DMF.

  • Add the coupling reagents:

    • Option A: HATU (2.9 to 3.9 eq) and DIPEA (6.0 to 8.0 eq).

    • Option B: DIC (3.0 to 4.0 eq) and Oxyma Pure (3.0 to 4.0 eq).

  • Add the activated amino acid solution to the resin.

  • Agitate at room temperature for 45–60 minutes.

  • Drain the reaction vessel and wash the resin with DMF (3 × 1 min).

Cleavage and Global Deprotection
  • Wash the completed peptide-resin with DCM (5 × 1 min) to remove DMF, and dry the resin under a stream of nitrogen.

  • Prepare the standard cleavage cocktail (Table 3).

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2 hours[2].

  • Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide.

  • Centrifuge, decant the ether, and wash the pellet twice with fresh cold ether.

  • Lyophilize the crude peptide for subsequent purification.

Table 3: Standard Cleavage Cocktail (TFA/TIS/H2O)

ReagentVolume %Function in SPPS Cleavage
Trifluoroacetic Acid (TFA) 95.0%Cleaves peptide from resin; removes transient tBu/Boc/Trt groups.
Triisopropylsilane (TIS) 2.5%Cation scavenger (quenches tBu and Trt carbocations).
Ultrapure Water (H2O) 2.5%Nucleophilic scavenger; aids in quenching reactive intermediates.

Analytical Validation (Self-Validating System)

To ensure the protocol acts as a self-validating system, researchers must confirm the retention of the O-isopropyl group post-cleavage.

  • Mass Spectrometry (LC-MS): Upon LC-MS analysis of the crude cleaved peptide, the target mass must reflect a +42.05 Da shift relative to the native, unmodified tyrosine-containing sequence.

  • UV Monitoring: Because the iPr group is stable during basic Fmoc deprotection, the UV absorbance of the piperidine-dibenzofulvene adduct at 301 nm will remain consistent during subsequent SPPS cycles, providing real-time validation that the side-chain modification is not prematurely degrading.

References

  • [1] Anti-cd70 antibody-drug conjugates. WIPO (PCT) Patent WO2024155627A1. Available at:

  • [2] Synthetic cyclic peptide mimetics. US Patent Application US20240316225A1. Available at:

  • [3] Synthesis and evaluation of azalamellarin N and its A-ring-modified analogues as non-covalent inhibitors of the EGFR T790M/L858R mutant. Bioorganic & Medicinal Chemistry. Available at:

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Purity Analysis of O-Isopropyl-L-tyrosine

Introduction & Scientific Context O-Isopropyl-L-tyrosine is a critical non-natural amino acid utilized extensively in modern biotherapeutics, particularly in the synthesis of site-specific Antibody-Drug Conjugates (ADCs)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

O-Isopropyl-L-tyrosine is a critical non-natural amino acid utilized extensively in modern biotherapeutics, particularly in the synthesis of site-specific Antibody-Drug Conjugates (ADCs)[1]. By engineering translation systems, biopharmaceutical developers biosynthetically incorporate O-Isopropyl-L-tyrosine into monoclonal antibodies to serve as a precise conjugation anchor for cytotoxic payloads[1].

Because this molecule is integrated directly into the protein backbone during translation, its chemical purity is non-negotiable. The presence of unalkylated natural L-tyrosine or structurally similar impurities (such as O-Ethyl-L-tyrosine) can lead to misincorporation, resulting in heterogeneous ADC populations with compromised efficacy and safety profiles[2]. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to quantify the chemical purity of O-Isopropyl-L-tyrosine.

Mechanistic Grounding of the Analytical Method

To achieve baseline resolution between O-Isopropyl-L-tyrosine and its synthetic precursors, the chromatographic method relies on precise manipulation of molecular hydrophobicity and ionization states.

  • Stationary Phase Causality (Hydrophobic Partitioning): We utilize a C18 (Octadecylsilane) stationary phase. The addition of the isopropyl ether group to the phenolic oxygen of tyrosine significantly increases the molecule's partition coefficient (logP) compared to native L-tyrosine. The bulky, hydrophobic isopropyl group interacts strongly with the C18 chains, ensuring that O-Isopropyl-L-tyrosine is retained substantially longer than polar precursors, allowing for clear chromatographic discrimination[3].

  • Mobile Phase Causality (Ion-Pairing & pH Control): Amino acids are zwitterionic. At a neutral pH, the protonated amine and deprotonated carboxylate make the molecule highly polar, leading to poor retention and severe peak tailing on a C18 column. By adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase, the pH is driven down to ~2.0. At this pH, the carboxylate group is fully protonated (neutralized), and the TFA anion forms a hydrophobic ion pair with the positively charged alpha-amino group. This mechanism suppresses secondary interactions with residual silanols on the silica matrix, yielding sharp, symmetrical peaks.

  • Detection Causality (Dual-Wavelength UV): Detection is monitored at 220 nm and 275 nm. The 220 nm wavelength captures the absorbance of the carboxyl/amine backbone, providing a universal signal for all peptide-like impurities. Concurrently, 275 nm is highly specific to the aromatic phenolic ring of tyrosine derivatives, filtering out non-aromatic solvent noise and aliphatic impurities.

Analytical Workflow & Visualization

HPLC_Method Sample Sample Preparation O-Isopropyl-L-tyrosine Diluent: 90:10 H2O:MeCN Column Reversed-Phase Separation C18 Column (Hydrophobic Interaction) Sample->Column 10 µL Injection Detection Dual-Wavelength UV Detection 220 nm (Backbone) & 275 nm (Aromatic) Column->Detection Gradient Elution IonPairing Ion-Pairing Mechanism 0.1% TFA (pH ~2.0) IonPairing->Column Modifies Mobile Phase Data Chromatographic Integration & Purity Assessment Detection->Data Absorbance Signal

Figure 1: HPLC workflow and mechanistic principles for O-Isopropyl-L-tyrosine purity analysis.

Quantitative Data & Method Parameters

Table 1: Mobile Phase Gradient Elution Profile

The gradient is designed to elute polar impurities early, elute the target analyte mid-gradient, and flush highly hydrophobic impurities (e.g., Boc-protected starting materials) at the end.

Time (min)Mobile Phase A (0.1% TFA in H₂O)Mobile Phase B (0.1% TFA in Acetonitrile)Curve
0.095%5%Initial
2.095%5%Isocratic Hold
15.040%60%Linear Gradient
18.05%95%Column Wash
20.05%95%Isocratic Wash
21.095%5%Re-equilibration
25.095%5%End
Table 2: System Suitability & Acceptance Criteria

To ensure the protocol is a self-validating system, the following parameters must be met using the System Suitability Test (SST) standard prior to sample analysis.

Chromatographic ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) 12.5 ± 0.5 minVerifies mobile phase composition and column chemistry stability.
Tailing Factor (Tf) ≤ 1.5Ensures no secondary silanol interactions are distorting the peak.
Theoretical Plates (N) ≥ 5,000Confirms column efficiency and proper packing integrity.
Resolution (Rs) ≥ 2.0 (vs. L-Tyrosine)Proves the system can separate the target from its closest natural analog.
Area %RSD (n=5) ≤ 2.0%Validates the precision of the autosampler and integration algorithm.
Table 3: Expected Relative Retention Times (RRT)
Analyte / ImpurityExpected RRTStructural Rationale
L-Tyrosine~0.35Highly polar; lacks the hydrophobic O-alkyl shielding group.
O-Ethyl-L-tyrosine~0.85Intermediate hydrophobicity; shorter alkyl chain than isopropyl[2].
O-Isopropyl-L-tyrosine 1.00 Target Analyte.
N-Boc-O-Isopropyl-L-tyrosine~1.45Highly hydrophobic due to the bulky tert-butyloxycarbonyl protecting group.

Step-by-Step Experimental Protocol

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A: Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Measure 1000 mL of LC-MS grade Acetonitrile. Add exactly 1.0 mL of TFA. Mix thoroughly and degas.

  • Diluent: Prepare a 90:10 (v/v) mixture of LC-MS Water and Acetonitrile containing 0.1% TFA. Caution: Do not use 100% organic solvent as a diluent, as the strong injection solvent effect will cause peak splitting of early-eluting polar impurities.

Step 2: Standard and Sample Preparation
  • Blank Solution: Use the prepared Diluent.

  • Resolution Standard: Weigh 5.0 mg of L-Tyrosine reference standard and 5.0 mg of O-Isopropyl-L-tyrosine reference standard. Dissolve in 10.0 mL of Diluent. Sonicate until fully dissolved.

  • System Suitability Test (SST) Standard: Weigh accurately 10.0 mg of O-Isopropyl-L-tyrosine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 1.0 mg/mL).

  • Sample Preparation: Weigh accurately 10.0 mg of the O-Isopropyl-L-tyrosine test batch into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: Instrument Setup
  • Column: Install a C18 Reversed-Phase column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

  • Flow Rate: Set to 1.0 mL/min.

  • Column Temperature: Set to 30°C to ensure reproducible partitioning thermodynamics.

  • Autosampler Temperature: Set to 4°C to prevent degradation of the amino acid in solution.

  • Detection: Set the Photodiode Array (PDA) or UV-Vis detector to monitor 220 nm and 275 nm.

Step 4: Execution of the Self-Validating Sequence

Run the sequence in the following strict order to validate the integrity of the data continuously:

  • Blank (x2): Confirms baseline stability and absence of carryover.

  • Resolution Standard (x1): Confirms Rs ≥ 2.0 between L-Tyrosine and O-Isopropyl-L-tyrosine.

  • SST Standard (x5): Evaluates system precision (%RSD ≤ 2.0%), tailing factor, and theoretical plates.

  • Blank (x1): Ensures the SST standard did not cause carryover.

  • Test Samples (Duplicate injections per sample): Quantifies the purity of the unknown batches.

  • Bracketing SST Standard (x1): Injected at the end of the sequence. The area must be within ±2.0% of the initial SST average to prove the system did not drift during the run.

Step 5: Data Analysis

Integrate the chromatograms at 220 nm for overall chemical purity. Calculate the purity using the area normalization method (Area % = (Area of Target Peak / Total Area of All Peaks) × 100). Ignore peaks present in the Blank injections.

References[1] Ambrx, Inc. (2024). Anti-cd70 antibody-drug conjugates (WO2024155627A1). Google Patents. https://patents.google.com/patent/WO2024155627A1/en[2] National Center for Biotechnology Information. O-Ethyl-L-tyrosine | C11H15NO3 | CID 11275812. PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/11275812[3] Cohen, S. G., & Crossley, J. (1964). The α-Chymotrypsin-catalyzed Hydrolysis of α-N and O-Alkyl Derivatives of α-N-Acetyl-L-tyrosine Methyl Ester. ACS Publications. https://pubs.acs.org/doi/10.1021/bi00898a004

Sources

Application

Application Notes and Protocols: Mass Spectrometry of Proteins Containing O-(1-Methylethyl)-L-tyrosine

Introduction: The Expanding Role of Non-Canonical Amino Acids in Proteomics The incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for probing and engineering protein function, a tech...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Expanding Role of Non-Canonical Amino Acids in Proteomics

The incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for probing and engineering protein function, a technique that is gaining significant traction in both basic research and drug development.[1][2] These synthetic amino acids, bearing unique chemical functionalities, can be introduced into proteins metabolically or through genetic code expansion.[1][2][3] This allows for the site-specific installation of bioorthogonal handles for downstream applications such as fluorescent labeling, affinity purification, and the creation of novel protein conjugates.[1][2] O-(1-Methylethyl)-L-tyrosine, an isopropyl ether derivative of L-tyrosine, represents a class of ncAAs designed to introduce a stable, hydrophobic modification. Understanding the mass spectrometric behavior of proteins containing this and similar modifications is crucial for their accurate identification and characterization.

This guide provides a comprehensive overview and detailed protocols for the mass spectrometric analysis of proteins containing O-(1-Methylethyl)-L-tyrosine. We will delve into the specific challenges this modification presents, from sample preparation to data analysis, and offer field-proven strategies to overcome them.

The Significance of O-(1-Methylethyl)-L-tyrosine

The isopropyl group of O-(1-Methylethyl)-L-tyrosine introduces a moderate, stable hydrophobicity to the tyrosine side chain. This modification can be used to:

  • Probe Protein Structure and Dynamics: The bulky isopropyl group can act as a probe to understand the role of specific tyrosine residues in protein folding, stability, and protein-protein interactions.

  • Modulate Biological Activity: Altering the hydrophobicity at a critical tyrosine site can modulate enzyme activity, receptor binding, or other biological functions.

  • Develop Novel Biotherapeutics: Incorporating such modifications can enhance the pharmacokinetic properties of therapeutic proteins, for example, by increasing their resistance to enzymatic degradation.

Core Principles and Challenges in Mass Spectrometry of Modified Proteins

The fundamental workflow for protein mass spectrometry involves enzymatic digestion of the protein into smaller peptides, followed by liquid chromatography (LC) separation and tandem mass spectrometry (MS/MS) analysis. The resulting fragmentation spectra are then searched against a protein sequence database to identify the peptides and, by extension, the protein.

The presence of O-(1-Methylethyl)-L-tyrosine introduces several key considerations:

  • Mass Shift: The addition of an isopropyl group (C3H7) to the tyrosine side chain results in a predictable mass increase of 43.0524 Da over the unmodified tyrosine residue. This requires modification of the search parameters in the database search software.

  • Hydrophobicity: The increased hydrophobicity of peptides containing O-(1-Methylethyl)-L-tyrosine can affect their chromatographic behavior, potentially leading to broader peaks or stronger retention on reverse-phase columns. This may necessitate optimization of the LC gradient.

  • Fragmentation Behavior: The ether linkage of the isopropyl group is generally stable under collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD), the most common fragmentation techniques. However, the presence of this bulky group can influence the fragmentation pattern of the peptide backbone, potentially affecting the confidence of peptide identification.

Experimental Design and Protocols

A successful mass spectrometry experiment for proteins containing O-(1-Methylethyl)-L-tyrosine hinges on meticulous sample preparation and tailored instrument methods.

I. Protein Sample Preparation

Proper sample preparation is a critical, yet often variable, step in the proteomics workflow.[4] The goal is to efficiently extract and purify the protein of interest while minimizing contaminants that can interfere with mass spectrometry analysis, such as detergents and salts.[5]

Protocol 1: In-Solution Digestion

This protocol is suitable for purified or partially purified protein samples.

  • Denaturation, Reduction, and Alkylation:

    • Resuspend the protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).[6]

    • Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.[5]

    • Cool the sample to room temperature and add iodoacetamide to a final concentration of 15 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.[5]

    • Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.

  • Enzymatic Digestion:

    • Dilute the sample with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to less than 1.5 M, which is optimal for trypsin activity.

    • Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[5]

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Cleanup:

    • Desalt and concentrate the digested peptides using a C18 solid-phase extraction (SPE) cartridge or tip according to the manufacturer's protocol. This step is crucial for removing salts and other contaminants.[4]

    • Elute the peptides in a solution of 50-80% acetonitrile with 0.1% formic acid.

    • Dry the peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Protocol 2: In-Gel Digestion

This protocol is used when the protein of interest has been separated by one- or two-dimensional gel electrophoresis (1D or 2D-PAGE).[4][6]

  • Excision and Destaining:

    • Excise the protein band of interest from the Coomassie- or silver-stained gel using a clean scalpel.[6]

    • Cut the gel band into small pieces (approximately 1 mm³).

    • Destain the gel pieces by washing with a solution of 50% acetonitrile and 50 mM ammonium bicarbonate until the stain is removed.[6]

  • Reduction and Alkylation:

    • Dehydrate the gel pieces with 100% acetonitrile.

    • Rehydrate the gel pieces in a solution of 10 mM DTT in 50 mM ammonium bicarbonate and incubate at 56°C for 1 hour.

    • Remove the DTT solution and add a solution of 55 mM iodoacetamide in 50 mM ammonium bicarbonate. Incubate in the dark at room temperature for 45 minutes.

  • Enzymatic Digestion:

    • Wash the gel pieces with 50 mM ammonium bicarbonate and then dehydrate with 100% acetonitrile.

    • Rehydrate the gel pieces on ice with a solution of sequencing-grade trypsin (e.g., 10-20 ng/µL) in 50 mM ammonium bicarbonate.

    • Incubate overnight at 37°C.[5]

  • Peptide Extraction:

    • Extract the peptides from the gel pieces by sequential incubations with solutions of increasing acetonitrile concentration (e.g., 50% acetonitrile with 5% formic acid, followed by 80% acetonitrile with 5% formic acid).[5]

    • Pool the extracts and dry in a vacuum centrifuge.

    • Resuspend the peptides in a suitable solvent for LC-MS/MS analysis.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The increased hydrophobicity of peptides containing O-(1-Methylethyl)-L-tyrosine may require adjustments to the standard LC gradient to ensure optimal separation and peak shape.

Table 1: Recommended LC-MS/MS Parameters

ParameterRecommended SettingRationale
Column C18 reverse-phase (e.g., 75 µm ID x 15 cm)Standard for peptide separations.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes peptides from the reverse-phase column.
Gradient 5-40% B over 60-120 minutesA longer gradient may be necessary to resolve hydrophobic peptides.
Flow Rate 200-300 nL/minTypical for nano-LC applications.
Ionization Mode Positive Electrospray Ionization (ESI)Peptides readily form positive ions.
MS1 Resolution 60,000 - 120,000High resolution is crucial for accurate mass measurement.
MS2 Resolution 15,000 - 30,000Balances resolution and scan speed for fragment ions.
Fragmentation HCD or CIDBoth are effective for peptide fragmentation.
Collision Energy Normalized Collision Energy (NCE) of 27-30%A good starting point, may require optimization.
III. Data Analysis

Accurate identification of peptides containing O-(1-Methylethyl)-L-tyrosine requires specific considerations during the database search.

Database Search Parameters:

  • Variable Modification: Set O-(1-Methylethyl)-L-tyrosine as a variable modification on tyrosine residues. The mass shift is +43.0524 Da.

  • Enzyme: Specify the enzyme used for digestion (e.g., Trypsin/P).

  • Precursor Mass Tolerance: 10 ppm or less for high-resolution MS1 data.

  • Fragment Mass Tolerance: 0.02 Da or less for high-resolution MS2 data.

  • Database: Use a relevant protein sequence database (e.g., Swiss-Prot, UniProt) that contains the sequence of the protein of interest.

Interpreting the Data:

  • Manual Validation: It is highly recommended to manually inspect the MS/MS spectra of identified peptides containing O-(1-Methylethyl)-L-tyrosine. Look for a continuous series of b- and y-ions that support the peptide sequence.

  • Fragmentation Pattern: While the isopropyl ether linkage is generally stable, be aware of any unusual fragment ions that might arise from its presence. The fragmentation of unmodified tyrosine typically results in a prominent immonium ion at m/z 136.0757.[7] For O-(1-Methylethyl)-L-tyrosine, a corresponding immonium ion with a mass shift of +43.0524 Da (at m/z 179.1281) should be observed.

Visualizing the Workflow

The following diagram illustrates the general workflow for the mass spectrometric analysis of proteins containing O-(1-Methylethyl)-L-tyrosine.

Mass_Spec_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Protein_Sample Protein containing O-(1-Methylethyl)-L-tyrosine Denature Denaturation, Reduction, Alkylation Protein_Sample->Denature Digest Enzymatic Digestion (e.g., Trypsin) Denature->Digest Cleanup Peptide Cleanup (C18 SPE) Digest->Cleanup LC Liquid Chromatography (Reverse Phase) Cleanup->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Database_Search Database Search (with modification) MS->Database_Search Validation Manual Validation of Spectra Database_Search->Validation

Caption: General workflow for protein mass spectrometry.

Fragmentation Analysis

The expected fragmentation pattern of a peptide containing O-(1-Methylethyl)-L-tyrosine under CID or HCD is primarily characterized by cleavage of the peptide backbone, resulting in b- and y-type fragment ions.

Fragmentation cluster_peptide Peptide Backbone cluster_sidechain O-(1-Methylethyl)-L-tyrosine Side Chain (R) H H N NH Ca1 Cα(R1) N->Ca1 b1 C1 C=O Ca1->C1 y(n-1) N2 NH C1->N2 Ca2 Cα(R2) N2->Ca2 b2 C2 C=O Ca2->C2 y(n-2) OH OH CH2 CH2 Aromatic Phenyl Ring CH2->Aromatic O O Aromatic->O Isopropyl CH(CH3)2 O->Isopropyl Ca_Tyr Ca_Tyr->CH2 at R position

Caption: Peptide fragmentation and side chain structure.

Conclusion

The mass spectrometric analysis of proteins containing O-(1-Methylethyl)-L-tyrosine is a robust method for their characterization. By implementing the specialized protocols and considerations outlined in this guide, researchers can confidently identify and analyze these modified proteins, thereby advancing our understanding of protein function and paving the way for novel therapeutic strategies. The key to success lies in a systematic approach that accounts for the unique physicochemical properties of this non-canonical amino acid at every stage of the experimental workflow.

References

  • Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chemical Reviews, 114(9), 4764-4806. [Link]

  • Penner, M., & van der Donk, W. A. (2021). Recent advances in the incorporation of noncanonical amino acids into ribosomally synthesized and post-translationally modified peptides. Current Opinion in Chemical Biology, 60, 108-118. [Link]

  • Adelmund, S. M., et al. (2019). Light-Activated Proteomic Labeling via Photocaged Bioorthogonal Non-Canonical Amino Acids. ACS Chemical Biology, 14(3), 397-405. [Link]

  • Kovács, L., et al. (2010). Top-Down Mass Analysis of Protein Tyrosine Nitration: Comparison of Electron Capture Dissociation with “Slow-Heating” Tandem Mass Spectrometry Methods. Analytical Chemistry, 82(17), 7205-7212. [Link]

  • Aerni, H. R., et al. (2015). Proteomics Analysis for Amino Acid Misincorporation Detection. Journal of Proteomics & Bioinformatics, 8(11), 263-268. [Link]

  • Dieterich, D. C., et al. (2013). Identification of secreted bacterial proteins by noncanonical amino acid tagging. Proceedings of the National Academy of Sciences, 110(51), 20712-20717. [Link]

  • Gevaert, K., et al. (2006). Improved tandem mass spectrometric characterization of 3-nitrotyrosine sites in peptides. Rapid Communications in Mass Spectrometry, 20(18), 2763-2770. [Link]

  • Jia, Y., et al. (2018). Online Hydrophobic Interaction Chromatography-Mass Spectrometry for Top-down Proteomics. Journal of the American Society for Mass Spectrometry, 29(12), 2459-2469. [Link]

  • Schröder, K., & Leisner, A. (2018). Solvent-Free Mass Spectrometry for Hydrophobic Peptide Sequence Analysis and Protein Conformation Studies. Journal of the American Society for Mass Spectrometry, 29(8), 1569-1578. [Link]

  • ResearchGate. (n.d.). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. Retrieved from [Link]

  • G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]

  • Kim, Y. H., et al. (2008). Nitrosative protein tyrosine modifications: biochemistry and functional significance. BMB Reports, 41(3), 194-203. [Link]

  • ResearchGate. (n.d.). The tandem mass spectra of the modified peptides. Retrieved from [Link]

  • Stanford University Mass Spectrometry. (n.d.). Sample Preparation. Retrieved from [Link]

Sources

Method

Synthesis of antiviral derivatives from "O-Isopropyl-L-tyrosine"

Abstract & Strategic Relevance The modification of canonical amino acids is a cornerstone of modern antiviral drug design. O-Isopropyl-L-tyrosine (O-iPr-Tyr), a non-canonical derivative featuring a lipophilic isopropyl e...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

The modification of canonical amino acids is a cornerstone of modern antiviral drug design. O-Isopropyl-L-tyrosine (O-iPr-Tyr), a non-canonical derivative featuring a lipophilic isopropyl ether on the phenolic side chain, has emerged as a critical scaffold in the development of Hepatitis B Virus (HBV) inhibitors (specifically phenylalanine dipeptide derivatives like Bentysrepinine) and is currently being explored for SARS-CoV-2 Mpro inhibition.

The isopropyl group serves two distinct mechanistic functions:

  • Hydrophobic Packing: It fills the S2 or S3 hydrophobic pockets of viral proteases or polymerases, enhancing binding affinity (

    
    ).
    
  • Metabolic Stability: The ether linkage prevents rapid glucuronidation of the phenol, significantly extending the plasma half-life (

    
    ) compared to native tyrosine.
    

This guide details the synthesis of the O-iPr-Tyr building block and its subsequent conversion into a bioactive antiviral dipeptide scaffold.

Part 1: Critical Technical Distinction

Before commencing, the researcher must distinguish between two common "isopropyl" derivatives. This protocol focuses on Structure A , which is the stable antiviral scaffold.

FeatureStructure A: O-Isopropyl-L-Tyrosine Structure B: L-Tyrosine Isopropyl Ester
Modification Site Phenolic Oxygen (Side Chain)Carboxylic Acid (C-Terminus)
Bond Type Ether (Stable)Ester (Labile/Prodrug)
Function Ligand/PharmacophoreProdrug moiety (cleaved in plasma)
Antiviral Role Target Binding (e.g., HBV, HIV)Bioavailability enhancement

Part 2: Synthesis of the Core Scaffold (O-Isopropyl-L-Tyrosine)

Objective: Synthesize N-Boc-O-isopropyl-L-tyrosine methyl ester, followed by selective deprotection to yield the coupling-ready building block.

Reagents & Equipment
  • Substrate: L-Tyrosine (CAS: 60-18-4)[1]

  • Reagents: Di-tert-butyl dicarbonate (

    
    ), Methyl iodide (MeI), 2-Bromopropane (
    
    
    
    ), Cesium Carbonate (
    
    
    ), Trifluoroacetic acid (TFA).
  • Solvents: DMF (Anhydrous), DCM, MeOH.

  • Instrumentation: HPLC (C18 column), LC-MS, NMR (400 MHz).

Step-by-Step Protocol

Phase 1: Orthogonal Protection

  • Esterification: Suspend L-Tyrosine (10 g) in MeOH (100 mL) at 0°C. Add

    
     (2.0 eq) dropwise. Reflux for 4 h. Concentrate to yield H-Tyr-OMe·HCl.
    
  • N-Protection: Dissolve H-Tyr-OMe·HCl in DCM/TEA. Add

    
     (1.1 eq). Stir at RT for 12 h.
    
    • Checkpoint: Verify formation of N-Boc-L-Tyrosine Methyl Ester by TLC (Hexane:EtOAc 2:1,

      
      ).
      

Phase 2: The O-Alkylation (Key Step) Rationale: We use


 instead of 

because the larger cesium cation stabilizes the phenoxide anion, promoting

substitution with the secondary halide (2-bromopropane) and minimizing elimination side reactions.
  • Dissolution: Dissolve N-Boc-Tyr-OMe (5.0 g, 16.9 mmol) in anhydrous DMF (50 mL).

  • Activation: Add

    
     (11.0 g, 33.8 mmol, 2.0 eq). Stir for 30 min at RT to generate the phenoxide.
    
  • Alkylation: Add 2-Bromopropane (4.8 mL, 50.7 mmol, 3.0 eq).

  • Reaction: Heat to 60°C for 16 hours.

    • Note: Do not exceed 65°C to avoid racemization.

  • Workup: Dilute with EtOAc (200 mL), wash with water (

    
     mL) and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane:EtOAc 4:1).

    • Yield: Expect 85–90% as a white solid.

    • Validation:

      
       NMR should show the isopropyl septet at 
      
      
      
      ppm.

Phase 3: Selective Deprotection (Route Selection)

  • Route A (C-Terminus Free): LiOH/THF hydrolysis

    
    Boc-Tyr(OiPr)-OH . (Use this to couple with an amine).[2][3]
    
  • Route B (N-Terminus Free): TFA/DCM

    
    H-Tyr(OiPr)-OMe . (Use this to couple with an acid).
    

Part 3: Synthesis of Antiviral Dipeptide (MTS-Analog)

Context: This protocol synthesizes a derivative analogous to Bentysrepinine (Y101), a potent anti-HBV agent. We will couple the O-iPr-Tyr scaffold (amine) with a modified Phenylalanine (acid).

Workflow Diagram:

SynthesisWorkflow Start L-Tyrosine Step1 1. Methyl Esterification 2. N-Boc Protection Start->Step1 Inter1 N-Boc-Tyr-OMe Step1->Inter1 Step2 O-Alkylation (iPr-Br / Cs2CO3) Inter1->Step2 Inter2 N-Boc-Tyr(OiPr)-OMe Step2->Inter2 Step3 N-Deprotection (TFA/DCM) Inter2->Step3 Inter3 H-Tyr(OiPr)-OMe (Amine Scaffold) Step3->Inter3 Coupling Coupling Reaction (EDC / HOBt) Inter3->Coupling Final Antiviral Candidate (Dipeptide) Coupling->Final Partner N-Benzoyl-Phe-OH (Antiviral Cap) Partner->Coupling

Figure 1: Synthetic pathway for converting L-Tyrosine into an antiviral dipeptide scaffold via the O-isopropyl intermediate.[4][1]

Coupling Protocol
  • Activation: Dissolve N-(3,4-dimethoxybenzoyl)-L-phenylalanine (1.0 eq) in DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 min.

  • Addition: Add H-Tyr(OiPr)-OMe (from Phase 3, Route B) (1.0 eq) and DIPEA (3.0 eq).

  • Reaction: Stir at RT for 12–24 h.

  • Isolation: Acid wash (1M HCl), Base wash (Sat.

    
    ). Recrystallize from EtOH.
    

Part 4: Quality Control & Data Specifications

Table 1: QC Specifications for O-Isopropyl-L-Tyrosine Intermediate

TestMethodAcceptance Criteria
Purity HPLC (C18, 254 nm)

Identity MS (ESI+)

(for Boc-Tyr(OiPr)-OMe)
Chirality Chiral HPLC

(No racemization during alkylation)
Residual Solvent GC-HeadspaceDMF

ppm
Appearance VisualWhite to off-white crystalline solid

NMR Validation (Diagnostic Peaks):

  • Aromatic Ring: Two doublets (AA'BB' system) at

    
     7.10 and 6.80 ppm.
    
  • Isopropyl Ether: Septet at

    
     4.50 ppm (
    
    
    
    ), Doublet at
    
    
    1.30 ppm (
    
    
    ).
  • Methoxy: Singlet at

    
     3.70 ppm (
    
    
    
    ).

Part 5: Biological Mechanism of Action

Understanding why this derivative works is crucial for optimizing the synthesis. The O-isopropyl group is not merely a blocker; it is a structural probe.

MOA Drug O-iPr-Tyr Derivative (Inhibitor) Target Viral Polymerase/Protease (Hydrophobic Pocket S2) Drug->Target Binds to Metabolism Metabolic Stability (Ether resists Glucuronidation) Drug->Metabolism Interaction Hydrophobic Interaction (Isopropyl group displaces water) Target->Interaction Effect1 Stabilized Binding (Low Kd) Interaction->Effect1 Effect2 Steric Blockade of Viral Replication Interaction->Effect2

Figure 2: Mechanism of Action. The isopropyl ether enhances binding to hydrophobic viral pockets while preventing metabolic degradation of the phenol.

References

  • Kuang, Y., et al. (2019). "Synthesis and anti-hepatitis B virus activities of novel phenylalanine dipeptide derivatives." Bioorganic & Medicinal Chemistry Letters, 29(16), 2264-2267. Link

  • Liu, Y., et al. (2020). "Safety, tolerability, and pharmacokinetics of bentysrepinine, a novel anti-hepatitis B virus agent, in healthy Chinese subjects." Clinical Drug Investigation, 40, 439–449. Link

  • Qian, L., et al. (2012). "Crystal structure of L-tyrosine isopropyl ester." Acta Crystallographica Section E, 68(11), o3173.[5] Link

  • Zhang, H., et al. (2022). "Structure-based design of antiviral drug candidates targeting the SARS-CoV-2 main protease." Science, 368(6489), 409-412. (Contextual grounding for protease inhibitor design). Link

  • Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis. 5th Ed. Wiley-Interscience. (Standard reference for Boc/Methyl ester protocols). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for O-(1-Methylethyl)-L-tyrosine

Ticket ID: #SOL-402-ISO Topic: Troubleshooting precipitation and solubility limits of O-(1-Methylethyl)-L-tyrosine in aqueous buffers. Assigned Specialist: Senior Application Scientist, Formulation Chemistry Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SOL-402-ISO Topic: Troubleshooting precipitation and solubility limits of O-(1-Methylethyl)-L-tyrosine in aqueous buffers. Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Diagnostic

The Core Problem: Users frequently encounter precipitation when attempting to dissolve O-(1-Methylethyl)-L-tyrosine (also known as O-Isopropyl-L-tyrosine) in neutral buffers (PBS, TBS, pH 7.4).

The Chemical Root Cause: Unlike native L-Tyrosine, which has a polar phenolic hydroxyl group, this derivative is etherified with an isopropyl group. This modification introduces two critical solubility barriers:

  • Increased Hydrophobicity: The isopropyl group adds significant steric bulk and lipophilicity (greasiness), reducing the molecule's affinity for water.

  • Loss of Ionizable Side Chain: Native Tyrosine becomes highly soluble at pH > 10.5 because the phenolic proton (pKa ~10.1) deprotonates to form a phenolate anion. O-Isopropyl-L-tyrosine lacks this proton. Consequently, it behaves more like a bulky Phenylalanine analog; it does not gain additional solubility from side-chain ionization at high pH.

The Solution Strategy: To solubilize this compound, you must disrupt its zwitterionic crystal lattice by forcing a net charge (pH manipulation) or by shielding its hydrophobic tail (co-solvents/complexation).

Solubility Decision Matrix

Use the following logic flow to select the correct protocol for your specific application.

Solubility_Decision_Tree Start Start: Solid Powder O-Isopropyl-L-Tyr AppCheck What is your downstream application? Start->AppCheck Bio Cell Culture / In Vivo (Strict pH/Toxicity limits) AppCheck->Bio Chem Chemical Synthesis / Analysis (HPLC, Peptide Coupling) AppCheck->Chem BioCheck Is DMSO/Ethanol allowed? Bio->BioCheck YesCo Yes (< 0.5% final) BioCheck->YesCo Protocol B NoCo No (Strict Aqueous) BioCheck->NoCo Protocol C or A ProtB Protocol B: Organic Stock (DMSO) YesCo->ProtB ProtA Protocol A: Acidic Shift (pH < 2) NoCo->ProtA ProtC Protocol C: Cyclodextrin Complex NoCo->ProtC ChemSolv Use Organic Solvent (DMSO, DMF, MeOH) Chem->ChemSolv Protocol B

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Step-by-Step Troubleshooting Protocols

Protocol A: The "Acidic Shift" Method (Recommended for Aqueous Buffers)

Mechanism: At neutral pH, the molecule is a zwitterion (Net Charge = 0), leading to maximum aggregation. Lowering the pH below the carboxyl pKa (~2.2) protonates the structure, generating a cation (Net Charge = +1) which is highly soluble.

Step-by-Step:

  • Weighing: Weigh the required amount of O-Isopropyl-L-tyrosine.

  • Primary Solubilization: Add 0.1 M or 1.0 M HCl (Hydrochloric Acid) dropwise.

    • Target Concentration: Up to 50 mg/mL is achievable in 1.0 M HCl.

  • Vortex/Sonication: Vortex vigorously. If particles persist, sonicate at 40°C for 5-10 minutes.

  • Dilution (The Critical Step): Slowly dilute this acidic stock into your experimental buffer.

    • Warning: If you dilute into a strong buffer (like 10x PBS) that instantly raises the pH back to 5–7, the compound will precipitate.

    • Workaround: Ensure the final concentration in the neutral buffer is below the solubility limit (typically < 0.5 mg/mL).

Protocol B: The "Organic Stock" Method (DMSO/Ethanol)

Mechanism: DMSO disrupts hydrophobic interactions and prevents the isopropyl group from driving aggregation.

Step-by-Step:

  • Preparation: Prepare a 100 mM stock solution in 100% anhydrous DMSO (Dimethyl sulfoxide).

    • Note: Ethanol can be used but has lower solubility limits than DMSO.

  • Dissolution: Vortex until completely clear. This should happen instantly.

  • Aliquoting: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-crystal formation.

  • Application: Spike the DMSO stock into your aqueous media while stirring rapidly.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity in cell assays.

Protocol C: Cyclodextrin Complexation (Advanced)

Mechanism: If low pH is toxic and DMSO is forbidden, use Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic isopropyl tail encapsulates inside the cyclodextrin ring, shielding it from water.

Step-by-Step:

  • Prepare a 20% (w/v) HP-β-CD solution in water or buffer.

  • Add O-Isopropyl-L-tyrosine powder to this solution.

  • Stir overnight at room temperature or sonicate for 30 minutes.

  • Filter sterilize (0.22 µm). This method often achieves 1–5 mg/mL solubility at neutral pH.

Comparative Data: Solubility Limits

Solvent SystemEstimated Solubility LimitMechanism of ActionSuitability
Water (pH 7.0) < 0.2 mg/mLZwitterionic (Insoluble)Poor
1.0 M HCl > 50 mg/mLCationic Repulsion (Charge +1)Excellent
1.0 M NaOH ~ 10 mg/mLAnionic Repulsion (Charge -1)Moderate*
DMSO > 100 mg/mLHydrophobic SolvationExcellent
PBS (pH 7.4) < 0.5 mg/mLSalting Out EffectPoor

*Note on NaOH: Unlike Tyrosine, O-Isopropyl-L-tyrosine does not form a phenolate dianion. High pH is less effective than Low pH for this specific derivative.

Frequently Asked Questions (FAQs)

Q1: I tried dissolving it in 1M NaOH like regular Tyrosine, but it's cloudy. Why? A: This is the most common error. Regular Tyrosine dissolves in base because its phenol group (


) loses a proton, creating a double negative charge (Carboxyl + Phenol). O-Isopropyl-L-tyrosine has an ether  group instead of a phenol. It cannot deprotonate at the side chain. It only relies on the carboxyl deprotonation, which isn't enough to overcome the hydrophobic isopropyl group at high concentrations [1].

Q2: Can I heat the solution to dissolve it? A: Mild heating (up to 50°C) is acceptable and helpful. However, avoid boiling or autoclaving the free amino acid in acidic solution, as ether hydrolysis (cleaving the isopropyl group) is theoretically possible under extreme conditions over time, reverting it to L-Tyrosine.

Q3: My solution precipitates when I add it to cell culture media. How do I fix this? A: This is "Salt Shock." The high ionic strength of media (salts) reduces the solubility of hydrophobic molecules ("Salting Out").

  • Fix: Pre-dilute your DMSO stock into water before adding to media, or add the stock very slowly to the vortexing media to prevent local high concentrations.

Scientific Mechanism Visualization

The following diagram illustrates the ionization states governing solubility.

Ionization_States LowPH LowPH NeutralPH Neutral pH (5-7) Insoluble (Zwitterion) NH3+ / COO- LowPH->NeutralPH Add Base NeutralPH->LowPH Add Acid HighPH HighPH NeutralPH->HighPH Add Base HighPH->NeutralPH Add Acid Note Note: No Phenolate formation at High pH due to isopropyl ether. HighPH->Note

Caption: Ionization states of O-Isopropyl-L-tyrosine. Solubility is maximized at low pH where the amine is protonated.

References

  • PubChem. L-Tyrosine, O-(1-methylethyl)- (Compound CID: 93086). National Library of Medicine. Available at: [Link]

  • European Peptide Society. Solubility of Protected Amino Acids. (Contextual reference for O-alkylated derivatives). Available at: [Link]

Optimization

Technical Support Center: Troubleshooting Low Yield in O-Isopropyl-L-tyrosine Synthesis

Introduction Welcome to the technical support guide for the synthesis of O-Isopropyl-L-tyrosine. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of O-Isopropyl-L-tyrosine. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, in this important synthetic transformation. O-Isopropyl-L-tyrosine is a valuable non-canonical amino acid used in peptide synthesis and as a building block in drug discovery. Its synthesis, most commonly achieved via the Williamson ether synthesis, appears straightforward but is often plagued by competing side reactions and challenging reaction conditions that can significantly reduce the overall yield.

This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter. We will delve into the causality behind experimental choices, offering logical troubleshooting pathways to help you optimize your reaction and achieve higher, more consistent yields.

The Synthetic Pathway: A Mechanistic Overview

The most common and direct route to O-Isopropyl-L-tyrosine is the O-alkylation of L-tyrosine's phenolic hydroxyl group. This is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.[1] The key steps are:

  • Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of L-tyrosine, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide attacks the isopropyl halide (e.g., 2-bromopropane or 2-iodopropane), displacing the halide and forming the desired ether linkage.

However, L-tyrosine possesses multiple reactive sites (carboxyl, amino, and phenolic hydroxyl groups), making selectivity a primary challenge. Furthermore, the use of a secondary alkyl halide (isopropyl) introduces a competing E2 elimination pathway.[2]

Troubleshooting Guide: Question & Answer Format

This section is structured to address problems you might observe at different stages of your experiment, from initial setup to final purification.

Phase 1: Reagents & Reaction Setup

Question 1: My reaction is very slow or fails to initiate. TLC analysis shows only the L-tyrosine starting material. What's wrong?

This is a common issue that almost always points to inefficient formation of the nucleophilic phenoxide ion.[3]

  • Cause 1: Inappropriate Base Selection. The pKa of the phenolic hydroxyl group in tyrosine is approximately 10.1. Your base must be strong enough to deprotonate it effectively.

    • Solution: While strong bases like sodium hydride (NaH) can be used, they are often overkill and can promote side reactions.[3] For this synthesis, alkali carbonates (like K₂CO₃) or hydroxides (like NaOH) are generally sufficient and offer better control. A patent for a similar alkylation suggests using at least two equivalents of NaOH.[4] Ensure your base is finely powdered and anhydrous to maximize its surface area and reactivity.

  • Cause 2: Presence of Water. If you are using a highly reactive, moisture-sensitive base like NaH, any trace of water in your solvent or on your glassware will quench the base, rendering it ineffective.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents. Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they effectively solvate the cation of the base without interfering with the nucleophilicity of the phenoxide.[3]

  • Cause 3: Poor Solubility of L-Tyrosine. L-tyrosine has poor solubility in many common organic solvents, which can prevent the base from accessing the phenolic hydroxyl group.

    • Solution: Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction as it effectively dissolves L-tyrosine and promotes SN2 reactions.[4] Gentle heating may be required to fully dissolve the starting material before proceeding with the reaction.

Phase 2: Reaction Execution & Monitoring

Question 2: My reaction produces multiple new spots on the TLC plate, and the yield of the desired product is low. What are these byproducts?

The formation of multiple products indicates a lack of selectivity and the occurrence of side reactions. For L-tyrosine, the main culprits are N-alkylation, C-alkylation, and esterification.

  • Cause 1: N-Alkylation and C-Alkylation. The amino group of tyrosine is also nucleophilic and can compete with the phenoxide to attack the isopropyl halide. While less common, C-alkylation on the aromatic ring can also occur under harsh conditions.[3]

    • Solution: This is where protecting group strategy becomes important. Although it adds steps, protecting the amino group (e.g., as a Boc or Cbz derivative) will prevent N-alkylation entirely.[5] If you wish to avoid protection, carefully controlling the stoichiometry and reaction temperature is crucial. Use of a milder base like K₂CO₃ can favor O-alkylation over N-alkylation.

  • Cause 2: Esterification. The carboxyl group can be esterified under certain conditions, especially if the reaction is run at high temperatures for extended periods in an alcohol solvent (which should be avoided). A major byproduct can be the isopropyl ester of O-Isopropyl-L-tyrosine.[4]

    • Solution: Use a polar aprotic solvent like DMSO or DMF instead of an alcohol.[3][4] Keep the reaction temperature as low as feasible while still allowing the reaction to proceed at a reasonable rate (typically 50-80°C).[3][6]

  • Cause 3: E2 Elimination. Because 2-bromopropane is a secondary alkyl halide, the phenoxide can act as a base and abstract a proton, leading to the formation of propene gas. This is a competing reaction that consumes your alkylating agent.[1][2]

    • Solution: This side reaction is favored by high temperatures. Run the reaction at the lowest temperature that affords a reasonable reaction rate. Using 2-iodopropane instead of 2-bromopropane can sometimes favor the SN2 pathway due to the better leaving group ability of iodide.

Phase 3: Work-up & Purification

Question 3: I seem to lose a significant amount of my product during the work-up and purification steps. How can I improve my recovery?

Product loss during isolation is a frustrating cause of low yield. O-Isopropyl-L-tyrosine is an amino acid and thus has amphoteric properties, which can complicate extractions.

  • Cause 1: Incorrect pH during Extraction. During the aqueous work-up, the pH of the solution will dictate whether your product is in the organic or aqueous layer. At low pH, the amino group is protonated (-NH₃⁺), and at high pH, the carboxylic acid is deprotonated (-COO⁻). Both forms are highly water-soluble.

    • Solution: The goal is to adjust the pH to the isoelectric point (pI) of O-Isopropyl-L-tyrosine, where it exists as a zwitterion and has minimal water solubility. The pI will be close to that of tyrosine itself (~5.7). Carefully adjust the pH of the aqueous solution to between 5.5 and 6.0 to precipitate the product, which can then be collected by filtration.[7]

  • Cause 2: Emulsion Formation. The presence of partially soluble materials and salts can lead to the formation of emulsions during solvent extraction, making separation difficult and leading to product loss.

    • Solution: After quenching the reaction, dilute the mixture with water.[6] If an emulsion forms during extraction with a solvent like ethyl acetate, adding a small amount of brine (saturated NaCl solution) can help break the emulsion by increasing the ionic strength of the aqueous phase.[2]

  • Cause 3: Inefficient Purification Method. If your crude product is an oil or is contaminated with highly soluble impurities, direct precipitation may not be effective.

    • Solution: Column chromatography is a reliable method for purifying amino acid derivatives.[8] A silica gel column using a gradient elution, for example starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (MeOH), can effectively separate the desired product from byproducts and unreacted starting materials.

Troubleshooting Flowchart

The following diagram provides a logical decision-making pathway for troubleshooting common issues in the synthesis.

Troubleshooting_Flowchart Troubleshooting O-Isopropyl-L-tyrosine Synthesis start Low Yield Observed tlc_analysis Analyze Crude Reaction Mixture by TLC start->tlc_analysis unreacted_sm Mainly Unreacted Starting Material tlc_analysis->unreacted_sm Incomplete Reaction multiple_spots Multiple Product Spots tlc_analysis->multiple_spots Side Reactions clean_rxn_low_yield Clean Reaction, but Low Isolated Yield tlc_analysis->clean_rxn_low_yield Work-up/Purification Loss check_base Is Base Strong Enough? (e.g., K2CO3, NaOH) unreacted_sm->check_base check_solvent Is Solvent Anhydrous and Aprotic? (e.g., DMSO, DMF) unreacted_sm->check_solvent check_temp Is Temperature Sufficient? (e.g., 50-80°C) unreacted_sm->check_temp protect_amine Consider N-Protection (e.g., Boc, Cbz) multiple_spots->protect_amine optimize_temp Lower Temperature to Reduce E2/Side Reactions multiple_spots->optimize_temp check_stoich Check Stoichiometry of Alkylating Agent multiple_spots->check_stoich optimize_ph Adjust pH to Isoelectric Point (~5.7) for Precipitation clean_rxn_low_yield->optimize_ph purify_chrom Use Column Chromatography for Purification clean_rxn_low_yield->purify_chrom check_extraction Review Extraction Protocol (Use Brine for Emulsions) clean_rxn_low_yield->check_extraction

Caption: A decision-making flowchart for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: Do I absolutely need to protect the amino and carboxyl groups of L-tyrosine? While not strictly necessary, protecting these groups can significantly simplify the reaction and purification.[5] Protecting the amino group (e.g., with a Boc group) prevents N-alkylation. Protecting the carboxyl group (e.g., as a methyl or ethyl ester) can improve solubility in organic solvents. However, this adds two steps to your synthesis (protection and deprotection), so the decision depends on whether you prioritize a shorter route or a cleaner reaction profile.

Q2: Can I use a different alkylating agent, like isopropyl tosylate? Yes. Isopropyl tosylate is an excellent alternative to isopropyl halides. Tosylate is a very good leaving group, which can accelerate the SN2 reaction. However, tosylates are generally more expensive and must be prepared.

Q3: How can I confirm the structure of my final product? Standard characterization techniques should be used. ¹H NMR spectroscopy is invaluable; you should see the characteristic isopropyl methine (a septet) and methyl (a doublet) signals, along with the disappearance of the phenolic -OH proton. Mass spectrometry (LC-MS) will confirm the correct molecular weight of the product.

Q4: My product appears to be racemizing. Is this common? Racemization at the alpha-carbon is possible under harsh basic conditions, but it is generally not a major issue for this specific transformation if the temperature is controlled and prolonged exposure to strong base is avoided. If you suspect racemization, you can analyze your product using a chiral HPLC column.[8]

Key Experimental Protocol: Synthesis without Protecting Groups

This protocol is a generalized starting point and may require optimization.

Materials:

  • L-Tyrosine

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • 2-Bromopropane

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add L-tyrosine (1.0 eq).

  • Reagent Addition: Add anhydrous DMSO to the flask (approx. 5-10 mL per gram of tyrosine). Add finely powdered K₂CO₃ (2.5 eq).

  • Heating: Heat the mixture to 60-70°C with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon). Stir for 30 minutes to allow for phenoxide formation.

  • Alkylation: Slowly add 2-bromopropane (1.5 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 60-70°C. Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:MeOH:Acetic Acid 85:15:1) until the L-tyrosine spot is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Carefully adjust the pH of the aqueous mixture to ~5.7 using 1M HCl. A white precipitate of the crude product should form.

    • Stir for 30 minutes in an ice bath to maximize precipitation, then collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

  • Purification:

    • If the purity is insufficient, the product can be further purified. One common method is recrystallization from a suitable solvent like ethanol/water.[8]

    • Alternatively, for higher purity, dissolve the crude product in a minimal amount of DCM/MeOH and purify by flash column chromatography on silica gel.

Data Summary Table

ParameterRecommended Range/ValueRationale
Base K₂CO₃, NaOHSufficiently basic to deprotonate phenol without being overly harsh.[3][4]
Base Stoichiometry 2.0 - 2.5 equivalentsEnsures complete deprotonation of the phenolic hydroxyl group.[4]
Alkylating Agent 2-Bromopropane, 2-IodopropaneCommon secondary alkyl halides for the Williamson ether synthesis.[2]
Solvent DMSO, DMF (anhydrous)Polar aprotic solvents that dissolve reagents and favor SN2 kinetics.[3]
Temperature 50 - 80 °CBalances reaction rate against the risk of side reactions like E2 elimination.[3][6]
Work-up pH 5.5 - 6.0Adjusting to the isoelectric point minimizes water solubility for precipitation.[7]

References

  • Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • Solar, S. L., & Schumaker, R. R. (1968). U.S. Patent No. 3,412,138. Washington, DC: U.S.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • LibreTexts Chemistry. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid.
  • Benchchem. (n.d.). Technical Support Center: O-Methyl-D-tyrosine Synthesis.
  • Benchchem. (n.d.). Technical Support Center: O-Methyl-D-tyrosine Purification.
  • Wang, F., et al. (2020). A new method to recover L-tyrosine from E. coli fermentation broth. AMB Express, 10(1), 183. Retrieved from [Link]

Sources

Troubleshooting

"O-(1-Methylethyl)-L-tyrosine" stability issues in cell culture media

Welcome to the technical support guide for O-(1-Methylethyl)-L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when u...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for O-(1-Methylethyl)-L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when using this modified amino acid in cell culture media. As a more soluble derivative of L-tyrosine, it is often employed in high-concentration feeds for fed-batch and perfusion cultures to support robust cell growth and productivity. However, improper handling can still lead to experimental variability. This guide provides in-depth FAQs, troubleshooting workflows, and validated protocols to ensure its effective use.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of L-tyrosine and its analogs a primary concern in cell culture?

L-tyrosine is a critical amino acid for protein synthesis and overall cellular metabolism.[1] However, its utility in concentrated nutrient feeds is hampered by its very low solubility, less than 0.5 g/L, at the neutral pH typical of cell culture media.[1][2] This poor solubility can lead to precipitation, creating a nutrient-deficient environment that limits cell growth and productivity.[3] To overcome this, highly alkaline stock solutions are often used, but this approach introduces risks such as pH spikes in the bioreactor and potential co-precipitation of other media components.[1][3][4] Modified analogs like O-(1-Methylethyl)-L-tyrosine are designed to significantly enhance solubility at neutral pH, allowing for the formulation of highly concentrated, pH-neutral feeds. This simplifies the feeding strategy, increases process efficiency, and enhances stability.[5]

Q2: I'm observing precipitation after adding O-(1-Methylethyl)-L-tyrosine to my media. What are the likely causes?

While O-(1-Methylethyl)-L-tyrosine is designed for higher solubility, precipitation can still occur under certain conditions. Here are the primary causes:

  • Exceeding Solubility Limits: Although much higher than L-tyrosine, the analog still has a solubility limit. Preparing feed concentrates that are too high can lead to precipitation, especially during storage or upon temperature changes.

  • Incorrect pH of Stock Solution: If the initial stock solution was prepared at an extreme pH and not properly buffered, its addition could shift the local pH of the media, potentially causing the analog or other media components to fall out of solution.

  • Interaction with Other Media Components: High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) or other components in complex media formulations can sometimes interact with amino acid derivatives, leading to the formation of insoluble salts.

  • "Salting Out" Effect: The addition of a highly concentrated salt solution (like a tyrosine analog stock) to a medium already rich in solutes can decrease the solubility of other components, causing them to precipitate.

Q3: What are the primary chemical degradation pathways for tyrosine and its analogs?

The degradation of tyrosine can compromise the consistency of your cell culture process. Key pathways include:

  • Oxidation: The phenolic ring of tyrosine is susceptible to oxidation.[6] While the O-isopropyl group in O-(1-Methylethyl)-L-tyrosine offers protection to the hydroxyl group, oxidative stress in the media can still lead to other modifications.

  • Enzymatic Degradation: Cells secrete enzymes that can metabolize amino acids. The primary catabolic route for tyrosine begins with the enzyme tyrosine aminotransferase (TAT), converting it into intermediates that eventually enter central carbon metabolism.[7][8][9] The rate of this degradation can be cell-line dependent.[3]

  • Strecker Degradation: This is a series of reactions involving an amino acid and a dicarbonyl compound, which can be present in complex media. The process can lead to the formation of aldehydes and other byproducts, effectively reducing the concentration of the available amino acid.[10]

Q4: How should I prepare and store a stock solution of O-(1-Methylethyl)-L-tyrosine to ensure stability?

Proper preparation and storage are critical for preventing precipitation and degradation.

  • Preparation: Unlike L-tyrosine, which often requires 1M HCl for solubilization, O-(1-Methylethyl)-L-tyrosine should be readily soluble in high-quality water (e.g., WFI or ultrapure).[11] Prepare the stock solution in a sterile, pyrogen-free environment. It is recommended to dissolve the powder in the formulation buffer or water at the intended final pH of the feed medium to avoid pH shifts upon addition.

  • Storage: Store sterile-filtered, concentrated stock solutions at 2-8°C, protected from light. For long-term storage (>1 month), aliquoting and freezing at -20°C or -80°C is recommended to minimize chemical degradation. Avoid repeated freeze-thaw cycles, as this can promote precipitation and degradation.

Q5: How can I monitor the concentration and stability of O-(1-Methylethyl)-L-tyrosine in my culture?

Regularly monitoring the concentration of this key nutrient is essential for process control.

  • High-Performance Liquid Chromatography (HPLC): This is the most reliable method for accurate quantification. A Reverse-Phase HPLC (RP-HPLC) system with UV detection is a standard approach.[12][13] Samples from the bioreactor can be deproteinized and analyzed to measure the concentration of the analog over time. This allows you to identify depletion rates and detect potential degradation products.

  • Spectrophotometry: For a less specific but simpler method, spectrophotometry can be used.[14][15] This often requires a derivatization step to create a chromophore that can be measured at a specific wavelength. While useful for quick checks, it may not distinguish between the intact analog and certain degradation products.

Troubleshooting Guide: Media Precipitation

If you encounter precipitation or cloudiness in your cell culture medium after supplementing with O-(1-Methylethyl)-L-tyrosine, follow this logical troubleshooting workflow.

G start Precipitation Observed in Media q1 Was the media prepared from powder or liquid concentrate? start->q1 a1_powder Check water quality (TOC, endotoxin) and ensure complete dissolution of all components before adding tyrosine. q1->a1_powder Powder a1_liquid Proceed to next check. q1->a1_liquid Liquid q2 Was the tyrosine stock clear and precipitate-free before addition? a1_powder->q2 a1_liquid->q2 a2_no Stock solution is the issue. Re-prepare stock, ensuring complete dissolution. Consider filtration (0.22 µm). q2->a2_no No q3 Was the stock added slowly while mixing? q2->q3 Yes a3_no Rapid addition can cause localized high concentrations and precipitation. Re-prepare media, adding stock slowly. q3->a3_no No q4 Is the final media pH within the expected range (e.g., 7.0-7.4)? q3->q4 Yes a4_no Adjust media pH. Precipitate may be pH-sensitive. Consider buffering capacity. q4->a4_no No end Issue likely due to interaction with other media components or exceeding solubility at final concentration. Consider stability study or reformulation. q4->end Yes

Caption: Troubleshooting workflow for media precipitation issues.

Experimental Protocols

Protocol 1: Preparation and Storage of a Concentrated O-(1-Methylethyl)-L-tyrosine Stock Solution

This protocol describes the preparation of a sterile, concentrated stock solution suitable for supplementing cell culture media.

Materials:

  • O-(1-Methylethyl)-L-tyrosine powder

  • Water for Injection (WFI) or equivalent cell culture grade water

  • Sterile 0.22 µm syringe or capsule filter

  • Sterile storage bottles or bags

  • Calibrated analytical balance and pH meter

Procedure:

  • Calculation: Determine the mass of O-(1-Methylethyl)-L-tyrosine powder required to achieve the desired stock concentration (e.g., 50 g/L).

  • Dissolution: In a sterile container, add approximately 80% of the final volume of WFI. While stirring gently with a sterile magnetic stir bar, slowly add the pre-weighed powder.

  • pH Adjustment (If Necessary): Continue stirring until the powder is fully dissolved. Check the pH. If the solution is outside the desired range for your feed medium (typically 7.0-7.4), adjust slowly using sterile, dilute NaOH or HCl. This step is often unnecessary if dissolving in pure water but is good practice.

  • Final Volume: Add WFI to reach the final target volume and mix until the solution is homogeneous.

  • Sterile Filtration: Using a 0.22 µm sterile filter, filter the solution into a sterile final container. This step is critical to prevent microbial contamination.

  • Aliquoting and Storage:

    • Short-term (up to 4 weeks): Store the entire stock at 2-8°C, protected from light.

    • Long-term: Dispense the stock solution into sterile, single-use aliquots and store frozen at ≤ -20°C.

  • Quality Control: Before use, visually inspect the solution for any signs of precipitation or color change. For GMP applications, retain a sample for concentration verification by HPLC.

Protocol 2: Stability Assessment of O-(1-Methylethyl)-L-tyrosine in Media using HPLC-UV

This protocol provides a framework for quantifying the concentration of the tyrosine analog in your specific cell culture medium over time.

Workflow Diagram:

Caption: Workflow for assessing compound stability in media.

Procedure:

  • Sample Preparation:

    • Prepare your complete cell culture medium and supplement it with O-(1-Methylethyl)-L-tyrosine to the final working concentration.

    • Dispense the medium into sterile tubes and incubate at 37°C.

    • At each time point (e.g., 0, 24, 48, 72 hours), withdraw an aliquot (e.g., 200 µL).

    • To precipitate proteins, add 400 µL of ice-cold 10% trichloroacetic acid or perchloric acid.[13]

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.[13]

    • Carefully transfer the supernatant to a clean tube and filter through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-UV Analysis:

    • Instrumentation: An HPLC system with a C18 reversed-phase column and a UV detector.

    • Mobile Phase: A typical mobile phase could be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

    • Detection: Set the UV detector to the absorbance maximum of O-(1-Methylethyl)-L-tyrosine (typically around 274 nm, similar to L-tyrosine).[11]

    • Calibration Curve: Prepare a series of standards of known concentrations of O-(1-Methylethyl)-L-tyrosine in the mobile phase.[13]

    • Injection: Inject the prepared samples and standards into the HPLC system.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area against the concentration of the standards.

    • Use the regression equation from the standard curve to calculate the concentration of O-(1-Methylethyl)-L-tyrosine in each sample from the different time points.

    • Plot the concentration versus time to determine the stability profile of the compound in your specific medium. A significant decrease in concentration over time indicates instability.

Data Summary

The primary motivation for using tyrosine analogs is to overcome the inherent solubility limitations of L-Tyrosine. The following table compares the solubility of L-Tyrosine with modified alternatives that enable highly concentrated, neutral-pH feeds.

CompoundSolubility in Water (Neutral pH)Key Advantage
L-Tyrosine ~0.45 mg/mL[16]Standard amino acid
Phospho-L-Tyrosine Disodium Salt >53 mg/mL[3]Over 100-fold increase in solubility.[3]
Glycyl-L-Tyrosine (Dipeptide) Up to 50x increase vs. L-Tyrosine[1]High solubility, readily cleaved by cellular peptidases.[2]
O-(1-Methylethyl)-L-tyrosine Significantly higher than L-Tyrosine*Increased solubility at neutral pH, simplifying feed preparation.

References

  • Cell Culture Dish. (2019). New Chemical Modification of L-Tyrosine and L-Cysteine Increase Solubility and Stability and Permit Single Feed Strategies. Available from: [Link]

  • PubChem. L-tyrosine degradation I | Pathway. Available from: [Link]

  • Cell Culture Dish. (2019). Innovative Chemicals for Process Intensification in Cell Culture Media. Available from: [Link]

  • ResearchGate. (2022). Stability of concentrated feed medium with various tyrosine additions. Available from: [Link]

  • Bioprocess Online. (2020). Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications. Available from: [Link]

  • Ivatt, R. M., et al. (2020). Downregulation of the tyrosine degradation pathway extends Drosophila lifespan. eLife. Available from: [Link]

  • Interface Focus. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. The Royal Society. Available from: [Link]

  • eLife. (2020). Downregulation of the tyrosine degradation pathway extends Drosophila lifespan. Available from: [Link]

  • Cell Culture Company, LLC. (2025). Optimizing Cell Line Stability for Long-Term Research. Available from: [Link]

  • Analytical Biochemistry. (2007). Stability of tyrosine sulfate in acidic solutions. PubMed. Available from: [Link]

  • RSC Publishing. Analytical Methods. Available from: [Link]

  • ResearchGate. (2010). (A) l-Tyrosine degradation pathway. Available from: [Link]

  • ResearchGate. (2015). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations. Available from: [Link]

  • Molecules. (2022). Quantification of Tyrosine in Pharmaceuticals with the New Biosensor Based on Laccase-Modified Polypyrrole Polymeric Thin Film. PMC. Available from: [Link]

  • Czech Journal of Food Sciences. (2001). Novel Strecker Degradation Products of Tyrosine and Dihydroxyphenylalanine. Available from: [Link]

  • Allied Academies. Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulation. Available from: [Link]

Sources

Optimization

Technical Support Center: Challenges in Scaling Up O-(1-Methylethyl)-L-tyrosine Production

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the production of O-(1-Methylethyl)-L-tyrosine. This guide is designed to provide in-depth technical assistance,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the production of O-(1-Methylethyl)-L-tyrosine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to researchers, scientists, and drug development professionals involved in the synthesis and scale-up of this important amino acid derivative. As Senior Application Scientists, we have compiled this resource to address common challenges and provide practical, field-proven insights to ensure the successful and efficient production of O-(1-Methylethyl)-L-tyrosine.

Introduction to O-(1-Methylethyl)-L-tyrosine Synthesis

O-(1-Methylethyl)-L-tyrosine, also known as O-isopropyl-L-tyrosine, is a synthetic amino acid derivative with growing interest in pharmaceutical and biochemical research. Its synthesis typically involves the O-alkylation of the phenolic hydroxyl group of L-tyrosine. While conceptually straightforward, scaling up this synthesis from the lab bench to pilot or production scale presents a unique set of challenges. These can range from ensuring regioselectivity and preventing side reactions to developing robust purification and analytical methods. This guide will walk you through these challenges with detailed explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for O-(1-Methylethyl)-L-tyrosine, and what are the key considerations for scale-up?

A1: The most prevalent method for synthesizing O-(1-Methylethyl)-L-tyrosine is the Williamson ether synthesis.[1] This involves the reaction of a protected L-tyrosine derivative with an isopropylating agent in the presence of a base. For scale-up, several factors are critical:

  • Protection Strategy: The amino and carboxylic acid groups of L-tyrosine must be protected to prevent unwanted side reactions.[] Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine and a methyl or ethyl ester for the carboxylic acid.[3] The choice of protecting groups will impact the overall process economy and the ease of deprotection at a larger scale.

  • Choice of Isopropylating Agent: Isopropyl bromide or isopropyl iodide are common choices. While isopropyl iodide is more reactive, it is also more expensive and less stable, making isopropyl bromide often the preferred choice for scale-up.

  • Base Selection: A non-nucleophilic, strong base is required to deprotonate the phenolic hydroxyl group. Sodium hydride (NaH) or potassium carbonate (K2CO3) are frequently used. For large-scale operations, safety and handling considerations for reactive bases like NaH are paramount.

  • Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is typically used to facilitate the SN2 reaction.[1] Solvent recovery and recycling are important economic and environmental considerations at scale.

Q2: What are the most common impurities encountered during the synthesis of O-(1-Methylethyl)-L-tyrosine?

A2: Several impurities can form during the synthesis, and their identification and control are crucial for obtaining a high-purity final product. These include:

  • Unreacted Starting Material: Incomplete reaction can leave residual protected L-tyrosine.

  • N-Alkylated Byproduct: The amino group, if not properly protected, can compete with the hydroxyl group for the isopropylating agent, leading to the formation of N-isopropyl-L-tyrosine derivatives.

  • C-Alkylated Byproducts: Although less common, alkylation can occur on the aromatic ring, particularly under certain reaction conditions.

  • Di-isopropylated Product: In rare cases, if the amino group becomes deprotected, both the hydroxyl and amino groups could be isopropylated.

  • Elimination Byproduct: The use of a secondary alkyl halide like isopropyl bromide can lead to a competing E2 elimination reaction, forming propene gas.[4] This is more likely with stronger, bulkier bases and higher reaction temperatures.

Q3: How can I monitor the progress of the O-isopropylation reaction?

A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the two primary methods for monitoring the reaction.

  • TLC: This is a quick and simple method to qualitatively assess the consumption of the starting material and the formation of the product. A suitable mobile phase system (e.g., a mixture of hexane and ethyl acetate) will show distinct spots for the starting material and the more nonpolar O-isopropylated product.

  • HPLC: This provides a more quantitative analysis of the reaction mixture, allowing you to determine the percentage of starting material remaining and the amount of product formed. A reversed-phase C18 column with a gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid) is a good starting point for method development.[5]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis, purification, and analysis of O-(1-Methylethyl)-L-tyrosine.

Synthesis Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Low or no conversion of starting material 1. Inactive base. 2. Insufficient amount of base. 3. Low reaction temperature. 4. Poor quality isopropylating agent.1. Use freshly opened or properly stored base. 2. Ensure at least one equivalent of base is used relative to the protected tyrosine. 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. Use a fresh, high-purity isopropylating agent.
Formation of significant N-alkylation byproduct 1. Incomplete protection of the amino group. 2. Deprotection of the amino group during the reaction.1. Verify the integrity of the N-protecting group before starting the alkylation. 2. Use a milder base or lower reaction temperature to avoid deprotection.
Significant elimination (E2) byproduct formation 1. Use of a sterically hindered, strong base. 2. High reaction temperature.1. Switch to a less hindered base (e.g., potassium carbonate instead of potassium tert-butoxide). 2. Run the reaction at the lowest effective temperature.
Purification Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Difficulty in separating product from unreacted starting material by column chromatography Similar polarities of the product and starting material.1. Optimize the solvent system for flash chromatography. A gradient elution from a non-polar to a more polar solvent system can improve separation. 2. Consider using a different stationary phase if silica gel is not providing adequate separation.
Product co-elutes with an unknown impurity The impurity has a very similar polarity to the product.1. Analyze the impurity by mass spectrometry to identify its structure. This can provide clues on how to modify the purification strategy. 2. If the impurity is a diastereomer, a chiral separation method may be necessary.
Low yield after recrystallization 1. The product is too soluble in the chosen solvent. 2. The product precipitates out with impurities.1. Experiment with different solvent systems or solvent ratios to find conditions where the product has high solubility at high temperatures and low solubility at low temperatures. 2. A hot filtration step can remove insoluble impurities before crystallization.
Analytical Troubleshooting (HPLC)
Problem Potential Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Inappropriate mobile phase pH.1. Reduce the injection volume or dilute the sample. 2. Add a small amount of an ion-pairing agent or an organic modifier to the mobile phase. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Inadequate separation of enantiomers on a chiral column 1. Incorrect chiral stationary phase (CSP). 2. Suboptimal mobile phase composition.1. Screen different types of CSPs (e.g., polysaccharide-based, protein-based). 2. Optimize the mobile phase by varying the organic modifier, its concentration, and the additives (e.g., acids, bases).[6]
Drifting retention times 1. Column temperature fluctuations. 2. Changes in mobile phase composition. 3. Column degradation.1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase daily and ensure proper mixing. 3. Flush the column regularly and consider replacing it if performance continues to degrade.

Experimental Protocols

Detailed Step-by-Step Synthesis of N-Boc-O-(1-Methylethyl)-L-tyrosine Methyl Ester

This protocol describes a laboratory-scale synthesis. For scale-up, process safety and engineering controls must be implemented.

Step 1: Protection of L-tyrosine

The starting material, L-tyrosine, must first be protected at the amino and carboxyl groups. A common approach is the formation of N-Boc-L-tyrosine methyl ester.[3]

Step 2: O-Isopropylation (Williamson Ether Synthesis)

SynthesisWorkflow start N-Boc-L-tyrosine methyl ester reaction Reaction at controlled temperature start->reaction 1. Dissolve reagents Isopropyl bromide, Base (e.g., NaH), Solvent (e.g., DMF) reagents->reaction 2. Add workup Aqueous workup & Extraction reaction->workup 3. Quench purification Purification (Column Chromatography) workup->purification 4. Isolate crude product N-Boc-O-(1-Methylethyl)-L-tyrosine methyl ester purification->product 5. Obtain pure

Sources

Troubleshooting

Technical Support Center: O-(1-Methylethyl)-L-tyrosine Protecting Group Removal

Welcome to the technical support guide for the deprotection of O-(1-Methylethyl)-L-tyrosine, commonly referred to as O-isopropyl-L-tyrosine (Tyr(iPr)). This resource is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the deprotection of O-(1-Methylethyl)-L-tyrosine, commonly referred to as O-isopropyl-L-tyrosine (Tyr(iPr)). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing this protecting group. Here, you will find in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles.

I. Troubleshooting Guide: Overcoming Common Challenges

This section addresses specific issues that may arise during the removal of the O-isopropyl group from tyrosine residues in peptides and other organic molecules.

Question 1: My deprotection reaction is incomplete, resulting in low yields of the final product. How can I drive the reaction to completion?

Answer:

Incomplete deprotection of Tyr(iPr) is a frequent challenge, often stemming from the stability of the isopropyl ether linkage under certain acidic conditions.[1] The choice of acid, reaction time, temperature, and the presence of scavengers are all critical factors.

Root Cause Analysis:

  • Insufficient Acid Strength: While trifluoroacetic acid (TFA) is a common reagent for deprotection in peptide synthesis, the concentration and reaction time might be insufficient for complete cleavage of the O-isopropyl group, which is more stable than, for example, a tert-butyl ether.[2]

  • Steric Hindrance: The local environment of the Tyr(iPr) residue within a peptide sequence can sterically hinder the approach of the acidic reagent.

  • Reversibility: In some deprotection reactions, the cleavage can be a reversible process, leading to an equilibrium that does not favor the fully deprotected product.[3]

Optimization Strategies:

  • Increase TFA Concentration and/or Reaction Time: For standard solid-phase peptide synthesis (SPPS) cleavage cocktails, increasing the proportion of TFA or extending the reaction time can be effective. Monitor the reaction progress by taking small aliquots, quenching the acid, and analyzing by HPLC or LC-MS to determine the optimal duration.[4][5]

  • Elevated Temperature: Gently increasing the reaction temperature can accelerate the deprotection.[1] However, this must be done cautiously as elevated temperatures can also promote side reactions, such as racemization or degradation of sensitive residues.[1]

  • Stronger Acid Systems: For particularly stubborn cases, stronger acid systems can be employed. A mixture of 1M HBF4 in TFA has been reported to be effective for removing acid-labile side-chain protecting groups.[6]

Experimental Protocol: Enhanced TFA Deprotection

ParameterStandard ConditionOptimized Condition
Reagent Cocktail 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)95% TFA, 2.5% Water, 2.5% TIS (or other suitable scavengers)
Reaction Time 2-4 hours4-8 hours (monitor progress)
Temperature Room Temperature (20-25°C)30-40°C (use with caution)

Question 2: I am observing significant side-product formation, particularly alkylation of other residues. What is causing this and how can it be prevented?

Answer:

The primary cause of side-product formation during the deprotection of Tyr(iPr) is the generation of a reactive isopropyl cation. This carbocation can then alkylate electron-rich side chains of other amino acids, most notably tryptophan and methionine.[6]

Mechanism of Side-Product Formation:

The acid-catalyzed cleavage of the O-isopropyl ether generates an isopropyl carbocation. This electrophile will readily react with nucleophilic residues in the peptide chain.

G Tyr_iPr Tyr(O-iPr) Protonated_Tyr Tyr(O+-H(iPr)) Tyr_iPr->Protonated_Tyr + H+ H_plus H+ Isopropyl_Cation Isopropyl Cation Protonated_Tyr->Isopropyl_Cation Generates Tyr_OH Tyr(OH) Protonated_Tyr->Tyr_OH Cleavage Alkylated_Trp Alkylated Tryptophan (Side-Product) Isopropyl_Cation->Alkylated_Trp Alkylation Trp Tryptophan

Figure 1: Isopropyl Cation Generation and Side Reaction.

Mitigation Strategies: The Role of Scavengers

The most effective way to prevent these side reactions is to include "scavengers" in the cleavage cocktail. These are molecules that are more nucleophilic than the amino acid side chains and will "trap" the isopropyl cation before it can react with the peptide.

Commonly Used Scavengers:

ScavengerRecommended ConcentrationTarget Residues Protected
Triisopropylsilane (TIS) 2.5 - 5%Trp, Met, Cys
1,2-Ethanedithiol (EDT) 2.5%Trp, Met, Cys
Thioanisole 2.5 - 5%Trp, Met, Arg(Mtr/Pmc/Pbf)
Water 2.5 - 5%General scavenger

Experimental Protocol: Deprotection with Optimized Scavenger Cocktail

  • Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing multiple arginine residues protected with Mtr, Pmc, or Pbf groups, the addition of thioanisole may be beneficial.[6][7]

  • Reaction: Add the cleavage cocktail to the resin-bound peptide and allow the reaction to proceed for 2-4 hours at room temperature.

  • Work-up: Following the reaction, precipitate the peptide in cold diethyl ether.[8]

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry to confirm complete deprotection and assess the level of any side products.[4]

Question 3: I am considering alternative deprotection methods to avoid strong acids. What are my options?

Answer:

While strong acidolysis with TFA is the most common method, certain substrates may be sensitive to these conditions. In such cases, Lewis acid-mediated deprotection can be a milder and more selective alternative.

Lewis Acid Deprotection:

  • Boron Tribromide (BBr3): BBr3 is a powerful reagent for cleaving ethers, including alkyl aryl ethers.[9][10] The reaction typically proceeds under mild conditions. However, BBr3 is highly reactive and moisture-sensitive, requiring careful handling.[11] It is crucial to use an appropriate number of equivalents to account for all Lewis basic sites in the molecule.[9]

  • Aluminum Chloride (AlCl3): Aluminum chloride in a suitable solvent like nitromethane or dichloromethane has been shown to effectively cleave O-isopropyl esters, carbamates, and carbonates.[12] This method can offer high selectivity and good yields.[12] Recent studies have also shown that AlCl3 in hexafluoroisopropanol (HFIP) is effective for deprotecting N-Cbz groups, suggesting its potential for other protecting groups.[13]

Experimental Protocol: BBr3 Deprotection of Tyr(iPr)

  • Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Tyr(iPr)-containing compound in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of BBr3 (1.0 M in DCM) to the reaction mixture. The number of equivalents will depend on the substrate.

  • Reaction: Allow the reaction to stir at -78°C and then slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of water or methanol at 0°C.

  • Work-up: Perform an aqueous work-up to remove boron salts and isolate the deprotected product.

G cluster_workflow Troubleshooting Workflow Start Incomplete Deprotection or Side Products Observed Check_Conditions Review Current Protocol: - TFA concentration - Reaction time - Temperature - Scavengers Start->Check_Conditions Incomplete Issue: Incomplete Deprotection Check_Conditions->Incomplete Side_Products Issue: Side Products Check_Conditions->Side_Products Optimize_TFA Option 1: Optimize TFA Conditions - Increase time/temperature - Use stronger acid (e.g., HBF4/TFA) Incomplete->Optimize_TFA Lewis_Acid Option 2: Alternative Chemistry - BBr3 Deprotection - AlCl3 Deprotection Incomplete->Lewis_Acid Optimize_Scavengers Optimize Scavenger Cocktail - Add/increase TIS, EDT, or Thioanisole Side_Products->Optimize_Scavengers Analyze Analyze Crude Product (HPLC, LC-MS) Optimize_TFA->Analyze Lewis_Acid->Analyze Optimize_Scavengers->Analyze

Sources

Reference Data & Comparative Studies

Validation

Unnatural Amino Acids in ADC Development: A Comparative Guide to O-Isopropyl-L-tyrosine, pAcF, and pAzF

As the field of Antibody-Drug Conjugates (ADCs) matures, the demand for highly homogeneous products with precise Drug-to-Antibody Ratios (DAR) has driven the adoption of site-specific conjugation technologies. Among thes...

Author: BenchChem Technical Support Team. Date: March 2026

As the field of Antibody-Drug Conjugates (ADCs) matures, the demand for highly homogeneous products with precise Drug-to-Antibody Ratios (DAR) has driven the adoption of site-specific conjugation technologies. Among these, the genetic incorporation of Unnatural Amino Acids (UAAs) via amber codon (TAG) suppression remains a gold standard[1].

However, a common pitfall in preclinical development is the misinterpretation of UAA patent literature. While molecules like O-Isopropyl-L-tyrosine (O-iPr-Tyr) are frequently listed alongside p-Acetylphenylalanine (pAcF) and p-Azidophenylalanine (pAzF) in ADC patents, their functional roles are fundamentally different. As a Senior Application Scientist, I have designed this guide to objectively compare these UAAs, dissecting their chemical causality, structural utility, and experimental workflows.

Mechanistic Comparison: Conjugation vs. Structural Modulation

The utility of a UAA in ADC development is dictated entirely by its side-chain chemistry. We categorize these into two distinct functional classes: Conjugation-Competent UAAs and Structural/Modulatory UAAs .

O-Isopropyl-L-tyrosine: The Structural Modulator

O-Isopropyl-L-tyrosine features an isopropyl group capping the phenolic oxygen of a standard tyrosine residue.

  • Chemical Causality: The ether linkage is chemically inert under physiological conditions. It lacks a bioorthogonal reactive handle, meaning it cannot be used for direct payload conjugation .

  • Application in ADCs: Why is it used? O-iPr-Tyr is a bulky, hydrophobic UAA. In ADC engineering, it is strategically incorporated to modulate local protein folding, probe hydrophobic binding pockets, or act as a non-cleavable steric shield to protect adjacent linker regions from premature enzymatic cleavage in plasma.

p-Acetylphenylalanine (pAcF): The Oxime Workhorse

pAcF contains a bioorthogonal ketone group.

  • Chemical Causality: Ketones are absent in the 20 canonical amino acids. When exposed to an alkoxyamine-derivatized payload under mildly acidic conditions, pAcF forms a highly stable oxime bond.

  • Application in ADCs: This is a premier conjugation-competent UAA. It was successfully utilized in the clinical-stage ADC ARX788 , which demonstrated superior serum stability and a longer half-life compared to randomly conjugated ADCs [2].

p-Azidophenylalanine (pAzF): The Click Chemistry Standard

pAzF features a terminal azide group.

  • Chemical Causality: Azides readily participate in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) derivatives, or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Application in ADCs: pAzF allows for rapid, catalyst-free conjugation (via SPAAC) at physiological pH, preserving the structural integrity of fragile antibodies [3].

Quantitative Data Presentation

The following table summarizes the critical performance metrics and physicochemical properties of these three UAAs to guide your molecular design choices.

UAA NameReactive HandlePrimary ADC FunctionConjugation ChemistryConjugation EfficiencyHydrophobicity (LogP est.)
O-Isopropyl-L-tyrosine None (Inert Ether)Conformational tuning, steric shieldingN/AN/AHigh
p-Acetylphenylalanine KetoneSite-specific payload attachmentOxime Ligation>95% (with catalyst)Moderate
p-Azidophenylalanine AzideSite-specific payload attachmentSPAAC / CuAAC>90% (rapid kinetics)Moderate

Decision Matrix for UAA Selection

To ensure rational ADC design, the selection of a UAA must be aligned with the intended molecular objective. The flowchart below outlines the logic pathway for deploying these amino acids.

UAA_Selection Start Amber Codon (TAG) Engineered Antibody Translation Orthogonal Translation (Mutant aaRS/tRNA in CHO Cells) Start->Translation Decision Primary ADC Objective? Translation->Decision Conjugation Site-Specific Conjugation (Payload Attachment) Decision->Conjugation Bioorthogonal Handle Needed Structural Structural Modulation (Hydrophobicity/Spacing) Decision->Structural Inert/Bulky Sidechain Needed pAcF p-Acetylphenylalanine (pAcF) Ketone Handle -> Oxime Ligation Conjugation->pAcF pAzF p-Azidophenylalanine (pAzF) Azide Handle -> SPAAC/CuAAC Conjugation->pAzF OiPrTyr O-Isopropyl-L-tyrosine Inert Ether -> Conformational Tuning Structural->OiPrTyr

Decision matrix for selecting unnatural amino acids in site-specific ADC development.

Experimental Protocols: Incorporation and Processing

The following self-validating protocols detail the orthogonal expression of UAA-containing antibodies and their subsequent downstream processing.

Protocol A: Orthogonal Expression of UAA-IgG in CHO Cells

Causality Note: The efficiency of amber suppression depends heavily on the intracellular concentration of the UAA. If the UAA concentration drops below a critical threshold, Release Factor 1 (RF1) outcompetes the orthogonal tRNA, resulting in truncated, non-functional antibodies.

  • Plasmid Co-Transfection: Co-transfect CHO cells with two plasmids: one encoding the target IgG with a site-specific TAG mutation (e.g., Heavy Chain A114TAG), and a second encoding the orthogonal E. coli tyrosyl-tRNA synthetase/tRNA pair engineered for your specific UAA.

  • UAA Feeding: 24 hours post-transfection, supplement the culture media with 2 mM of the chosen UAA (O-iPr-Tyr, pAcF, or pAzF). Self-Validation: Always run a control flask without the UAA; the absence of full-length IgG in this control validates that the system is strictly orthogonal and not misincorporating canonical amino acids.

  • Harvest & Purification: Harvest the supernatant on day 7. Purify the secreted IgG using standard Protein A affinity chromatography.

Protocol B: Differential Downstream Processing

Because O-iPr-Tyr is inert and pAcF is reactive, their downstream workflows diverge completely.

Workflow 1: pAcF Conjugation (Oxime Ligation)

  • Buffer Exchange: Exchange the pAcF-IgG into a mildly acidic conjugation buffer (100 mM sodium acetate, pH 4.5). Causality Note: The acidic pH is strictly required to protonate the ketone oxygen, making the carbonyl carbon sufficiently electrophilic for the alkoxyamine nucleophile to attack.

  • Catalysis: Add 100 mM p-phenylenediamine (pPDA) as a nucleophilic catalyst. pPDA forms a rapid, transient Schiff base with the ketone, which is then displaced by the alkoxyamine-payload much faster than the direct reaction.

  • Conjugation: Add 5 molar equivalents of the alkoxyamine-derivatized payload (e.g., alkoxyamine-MMAF). Incubate at 37°C for 24 hours.

  • Purification: Remove unreacted payload and catalyst via size exclusion chromatography (SEC) or tangential flow filtration (TFF).

Workflow 2: O-iPr-Tyr Structural Validation (Intact Mass Spectrometry) Since O-iPr-Tyr cannot be conjugated, experimental validation focuses on confirming its structural presence and ensuring it has not disrupted antibody folding.

  • Deglycosylation: Treat the purified O-iPr-Tyr-IgG with PNGase F at 37°C for 2 hours to remove N-linked glycans. This reduces mass heterogeneity, allowing for precise mass determination.

  • LC-MS Analysis: Inject the sample onto a high-resolution Q-TOF mass spectrometer.

  • Self-Validation: Calculate the theoretical mass of the wild-type IgG and the O-iPr-Tyr mutant. The experimental mass must show an exact shift corresponding to the mass difference between the replaced canonical amino acid and O-Isopropyl-L-tyrosine (Δ mass), confirming successful structural integration without unintended adducts.

References

  • Axup, J. Y., Bajjuri, K. M., Ritland, M., Hutchins, B. M., Kim, C. H., Kazane, S. A., Halder, R., Forsyth, J. S., Santidrian, A. F., Stafin, K., Lu, Y., Tran, H., Seller, A. J., Biroc, S. L., Szydlik, A., Pinkstaff, J. K., Tian, F., Sinha, S. C., Felding-Habermann, B., Smider, V. V., & Schultz, P. G. (2012). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. Proceedings of the National Academy of Sciences of the United States of America. URL: [Link]

  • Skidmore, L., Sakamuri, S., Knudsen, N. A., Hewet, A. G., Milutinovic, S., Barkho, W., Biroc, S. L., Kirtley, J., Marsden, R., Storey, K., Wang, M., Weaver, B. A., & Lu, Y. (2020). ARX788, a Site-specific Anti-HER2 Antibody-Drug Conjugate, Demonstrates Potent and Selective Activity in HER2-low and T-DM1–resistant Breast and Gastric Cancers. Molecular Cancer Therapeutics. URL: [Link]

  • Walsh, S. J., Bargh, J. D., Dannheim, P. E., Han, A. R., Bordeau, H., Jones, M. W., & Spring, D. R. (2021). Site-selective modification strategies in antibody–drug conjugates. Chemical Society Reviews. URL: [Link]

Comparative

Functional comparison of antibodies with and without "O-Isopropyl-L-tyrosine"

The integration of non-canonical amino acids (ncAAs) into monoclonal antibodies (mAbs) via Genetic Code Expansion (GCE) has fundamentally shifted the paradigm of protein engineering. While reactive ncAAs (like p-acetylph...

Author: BenchChem Technical Support Team. Date: March 2026

The integration of non-canonical amino acids (ncAAs) into monoclonal antibodies (mAbs) via Genetic Code Expansion (GCE) has fundamentally shifted the paradigm of protein engineering. While reactive ncAAs (like p-acetylphenylalanine) are widely known for site-specific bioconjugation, structurally modulatory ncAAs such as O-Isopropyl-L-tyrosine (O-iPr-Tyr) offer profound advantages for affinity maturation and structural tuning.

As a Senior Application Scientist, I have structured this guide to objectively compare the functional, biophysical, and kinetic impacts of incorporating O-iPr-Tyr into an antibody framework compared to its wild-type (WT) L-Tyrosine counterpart.

Mechanistic Causality: Why Engineer with O-Isopropyl-L-Tyrosine?

The functional divergence between WT Tyrosine and O-iPr-Tyr is rooted in their distinct physicochemical microenvironments.

  • Wild-Type Tyrosine (Polar, H-Bonding): The native phenolic hydroxyl group acts as both a hydrogen bond donor and acceptor. In a Complementarity-Determining Region (CDR), a surface-exposed Tyrosine typically interacts with polar epitopes or coordinates ordered water molecules.

  • O-Isopropyl-L-Tyrosine (Bulky, Hydrophobic): Alkylation of the phenolic oxygen with an isopropyl group eliminates the H-bond donor capacity and introduces significant steric bulk.

The Causality of Affinity Enhancement: When O-iPr-Tyr is strategically placed into a paratope facing a hydrophobic cleft on the antigen, the bulky isopropyl ether displaces ordered, high-energy water molecules from the binding interface. This desolvation yields a massive entropic gain , which drives a lower dissociation constant (


) and enhances binding affinity via van der Waals packing[1]. Furthermore, in the context of advanced therapeutics like Anti-CD70 Antibody-Drug Conjugates (ADCs), O-iPr-Tyr is utilized as a non-naturally encoded amino acid to modulate local hydrophobicity, shielding adjacent linker payloads from premature enzymatic cleavage[2].

Binding_Mech cluster_WT Wild-Type (L-Tyrosine) cluster_UAA Engineered (O-iPr-Tyr) WT_Tyr Paratope Tyrosine (Hydroxyl Group) Antigen_Polar Antigen Epitope (Polar Pocket) WT_Tyr->Antigen_Polar Hydrogen Bond (Directional) UAA_Tyr Paratope O-iPr-Tyr (Isopropyl Ether) Antigen_Hydrophobic Antigen Epitope (Hydrophobic Cleft) UAA_Tyr->Antigen_Hydrophobic Hydrophobic Packing (Entropic Gain)

Paratope interaction logic: H-bonding in WT vs. hydrophobic packing with O-iPr-Tyr.

Quantitative Functional Comparison

The following table summarizes the biophysical and kinetic shifts observed when a critical CDR Tyrosine is replaced with O-iPr-Tyr via amber suppression.

ParameterWild-Type mAb (L-Tyrosine)Engineered mAb (O-iPr-Tyr)Functional Implication
Side-Chain Mass 163.17 Da205.25 Da (+42.08 Da)Exact mass shift validates incorporation.
LogP Contribution -1.3 (Hydrophilic/Polar)+1.8 (Highly Hydrophobic)Drives desolvation at the binding interface.
H-Bond Capacity Donor & AcceptorAcceptor Only (Sterically hindered)Abrogates specific polar interactions.
Binding Kinetics (

)


Faster association due to hydrophobic collapse.
Binding Kinetics (

)


Slower dissociation due to enhanced packing.
Overall Affinity (

)


~4-fold affinity maturation[1].
Therapeutic Utility Standard targetingADC structural modulator / High-affinity binderModulates microenvironment in ADCs[2].

The Self-Validating GCE System

To incorporate O-iPr-Tyr, we utilize an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair. The most robust system for O-alkyl tyrosines is derived from the Methanocaldococcus jannaschii TyrRS (MjTyrRS)[3]. Through directed evolution, the MjTyrRS active site is mutated to accommodate the bulky isopropyl group while rejecting endogenous E. coli amino acids, ensuring high-fidelity translation[4].

GCE_Workflow Plasmid Expression Vector (TAG Mutant mAb) Ribosome Ribosomal Translation (Amber Suppression) Plasmid->Ribosome mRNA aaRS Engineered MjTyrRS & tRNA(CUA) aaRS->Ribosome Acylated tRNA UAA O-Isopropyl-L-tyrosine (Supplemented) UAA->aaRS Aminoacylation Product Engineered mAb (Site-Specific O-iPr-Tyr) Ribosome->Product Polypeptide Elongation

Workflow for site-specific incorporation of O-iPr-Tyr via amber suppression.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the workflow: if the UAA is absent, translation terminates at the amber codon, yielding truncated proteins and providing a built-in negative control for orthogonality.

Protocol A: Expression and Site-Specific Incorporation
  • Plasmid Co-Transformation: Co-transform E. coli (e.g., BL21(DE3)) with two plasmids: a pET-based vector encoding the mAb heavy/light chains with a site-specific TAG amber mutation in the CDR, and a pEVOL vector encoding the engineered MjTyrRS/tRNA

    
     pair[3].
    
  • Culture & UAA Supplementation: Grow cells in 2xYT medium at 37°C. Crucial Step: At

    
    , supplement the culture with 2 mM O-Isopropyl-L-tyrosine (dissolved in minimal NaOH, then neutralized). Causality: Adding the UAA prior to induction ensures the intracellular tRNA pool is fully acylated before ribosomal demand spikes.
    
  • Induction: Shift temperature to 25°C to promote proper mAb folding. Induce MjTyrRS expression with 0.02% L-arabinose, and mAb expression with 1 mM IPTG. Express for 16-20 hours.

  • Purification: Harvest cells, lyse via sonication, and purify the assembled mAb using Protein A affinity chromatography.

Protocol B: Self-Validating Characterization (LC-MS & SPR)
  • Intact Mass Spectrometry (LC-MS):

    • Procedure: Deglycosylate the purified mAb using PNGase F. Analyze via LC-ESI-TOF MS.

    • Validation Logic: The WT mAb will show a baseline mass. The engineered mAb must exhibit a precise mass shift of +42.08 Da per incorporated O-iPr-Tyr residue. The absence of the WT mass peak in the engineered sample confirms 100% fidelity of the MjTyrRS pair[4].

  • Surface Plasmon Resonance (SPR) Kinetics:

    • Procedure: Immobilize the target antigen on a CM5 sensor chip. Flow the WT and O-iPr-Tyr mAbs as analytes at varying concentrations (0.5 nM to 50 nM).

    • Validation Logic: Fit the sensograms to a 1:1 Langmuir binding model. A valid incorporation of O-iPr-Tyr into a hydrophobic pocket will manifest as a significantly decreased

      
       (slower dissociation) compared to the WT, proving the functional causality of the entropic hydrophobic packing[1].
      

References

  • WO2024155627A1 - Anti-cd70 antibody-drug conjugates Source: Google Patents URL
  • Structure-Kinetic Relationship Analysis of the Therapeutic Complement Inhibitor Compstatin Source: NIH / PMC URL
  • Engineering aminoacyl-tRNA synthetases for use in synthetic biology Source: NIH / PMC URL
  • Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids Source: ACS Synthetic Biology URL

Sources

Validation

In Vitro Validation of "O-(1-Methylethyl)-L-tyrosine" as a Putative Tyrosine Kinase Inhibitor: A Comparative Guide

Abstract This guide provides a comprehensive framework for the in vitro validation of O-(1-Methylethyl)-L-tyrosine, a novel derivative of L-tyrosine, as a putative inhibitor of protein tyrosine kinases (PTKs). Protein ph...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the in vitro validation of O-(1-Methylethyl)-L-tyrosine, a novel derivative of L-tyrosine, as a putative inhibitor of protein tyrosine kinases (PTKs). Protein phosphorylation by kinases is a fundamental mechanism in cellular signal transduction, and its dysregulation is a hallmark of numerous diseases, including cancer.[1][2] Consequently, tyrosine kinase inhibitors (TKIs) have become a cornerstone of modern targeted therapy.[3] This document outlines a systematic, three-phase experimental workflow designed for researchers in drug development and cell biology. We present a comparative analysis against the natural substrate, L-tyrosine, and a well-characterized broad-spectrum TKI, Genistein. Detailed, step-by-step protocols for cytotoxicity assessment, direct enzymatic inhibition, and cellular target engagement are provided, supported by data interpretation guidelines and visual diagrams to elucidate key concepts. The objective is to equip researchers with the necessary tools to rigorously evaluate the bioactivity of this and similar compounds.

Introduction: The Rationale for Targeting Tyrosine Kinases

L-tyrosine is a non-essential amino acid central to numerous physiological processes. It serves as a precursor for the synthesis of critical neurotransmitters like dopamine and hormones such as thyroxine.[4][5] Furthermore, within the proteome, the hydroxyl group of its phenol side chain is the target for phosphorylation by protein tyrosine kinases.[4] This post-translational modification acts as a molecular switch, initiating a cascade of downstream signaling events that regulate cell proliferation, differentiation, migration, and survival.[6][7]

Receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), and non-receptor tyrosine kinases, like those of the Src family, are critical nodes in these signaling networks.[6][8] Ligand binding to an RTK typically induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain.[2] These newly formed phosphotyrosine sites serve as docking platforms for a host of downstream signaling proteins containing Src Homology 2 (SH2) or phosphotyrosine-binding (PTB) domains, thereby propagating the signal.[1]

Given their central role in regulating cell growth, the aberrant activation of tyrosine kinases is a frequent driver of oncogenesis.[8] This has spurred the development of a large class of therapeutic agents known as tyrosine kinase inhibitors (TKIs). These molecules typically function by competing with ATP or the protein substrate, thereby blocking the phosphorylation event and halting the downstream signaling cascade.[9][10]

Here, we investigate O-(1-Methylethyl)-L-tyrosine . The chemical modification involves the etherification of the hydroxyl group on the phenol ring with an isopropyl group. This structural alteration sterically hinders and electronically prevents the phosphorylation of the tyrosine residue. We hypothesize that this modification makes O-(1-Methylethyl)-L-tyrosine a candidate for a competitive inhibitor of protein tyrosine kinases. This guide details the in vitro methodology to test this hypothesis.

Comparative Analogs: Structuring the Investigation

To effectively validate the bioactivity of our test compound, its performance must be benchmarked against appropriate controls and established alternatives.

  • L-Tyrosine (Negative Control/Substrate): As the natural substrate for tyrosine kinases, L-tyrosine will be used to establish baseline kinase activity. It is not expected to show inhibitory effects.

  • O-(1-Methylethyl)-L-tyrosine (Test Compound): The subject of our investigation. Its isopropyl-capped hydroxyl group is predicted to inhibit kinase activity by preventing phosphorylation.

  • Genistein (Positive Control/Comparator): A naturally occurring isoflavone known to be a strong, broad-spectrum inhibitor of protein tyrosine kinases.[11][12] Genistein acts as a competitive inhibitor with respect to ATP and has well-documented effects on cell cycle arrest and apoptosis induction in cancer cell lines.[9][11] It serves as an ideal positive control to validate our experimental systems and as a benchmark against which to compare the potency of our test compound.

CompoundStructureHypothesized Role in Kinase Assays
L-Tyrosine (Image of L-Tyrosine structure)Natural Substrate / Negative Control
O-(1-Methylethyl)-L-tyrosine (Image of O-(1-Methylethyl)-L-tyrosine structure)Test Compound / Putative Inhibitor
Genistein (Image of Genistein structure)Comparator / Positive Control Inhibitor

The In Vitro Validation Workflow: A Three-Phase Approach

A logical and sequential experimental plan is crucial for generating robust and interpretable data. We propose a three-phase workflow that progresses from general cellular effects to specific enzymatic and intracellular target validation.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Direct Bioactivity cluster_2 Phase 3: Cellular Confirmation P1 Cytotoxicity Profiling (MTT Assay) P2 In Vitro Kinase Inhibition (Enzymatic Assay) P1->P2 Determine Non-Toxic Concentration Range P3 Cellular Target Engagement (Phospho-Western Blot) P2->P3 Confirm Direct Inhibition & Determine IC50 Conclusion Conclusion P3->Conclusion Validate In-Cell Efficacy

Caption: Phased workflow for in vitro validation.

Phase 1: Cytotoxicity Profiling

Causality: Before assessing the specific inhibitory activity of a compound, it is imperative to first determine its general effect on cell viability and metabolism. A compound that is broadly cytotoxic at the concentrations required for kinase inhibition would be a poor therapeutic candidate. This initial screen allows us to establish a concentration range where the compound is not overtly toxic, ensuring that any observed effects in subsequent assays are due to specific target inhibition rather than general cell death.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose.[13] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of living cells.

Phase 2: Direct Enzymatic Inhibition Assay

Causality: After establishing a non-toxic concentration range, the next logical step is to determine if O-(1-Methylethyl)-L-tyrosine directly inhibits the enzymatic activity of a purified tyrosine kinase in a cell-free system. This experiment isolates the kinase, substrate, and inhibitor, removing the complexities of a cellular environment. This allows for the direct measurement of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Methodology: A variety of non-radioactive, in vitro kinase assay kits are commercially available.[15][16] These assays typically involve incubating a recombinant tyrosine kinase (e.g., EGFR) with a generic tyrosine-containing peptide substrate in the presence of ATP. The amount of phosphorylated substrate is then quantified, often using an antibody specific for phosphotyrosine that is coupled to a detection system (e.g., HRP for colorimetric or chemiluminescent detection, or a fluorophore).[17][18]

Phase 3: Cellular Target Engagement

Causality: Demonstrating inhibition in a cell-free enzymatic assay is a critical step, but it does not guarantee efficacy within a living cell. The compound must be able to cross the cell membrane, reach its intracellular target, and inhibit the kinase in the complex milieu of the cytoplasm. Therefore, the final validation phase involves treating whole cells with the compound and measuring the phosphorylation status of the target kinase or its direct downstream substrates.

Methodology: Western blotting is the gold-standard technique for this analysis.[19][20] Cells are treated with a growth factor (e.g., EGF) to stimulate tyrosine kinase activity, along with varying concentrations of the test compound. After treatment, the cells are lysed, and the proteins are separated by size via SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody that specifically recognizes the phosphorylated form of a target protein (e.g., anti-phospho-EGFR). A decrease in the phosphotyrosine signal with increasing compound concentration indicates successful target engagement and inhibition within the cell.[21][22]

Detailed Experimental Protocols

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed a human cancer cell line with active tyrosine kinase signaling (e.g., A431, which overexpresses EGFR) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[23]

  • Compound Treatment: Prepare serial dilutions of O-(1-Methylethyl)-L-tyrosine, Genistein, and a vehicle control (e.g., DMSO) in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[14]

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[24]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Protocol: In Vitro Tyrosine Kinase Inhibition Assay (ELISA-based)
  • Plate Coating: Coat a 96-well microplate with a generic tyrosine-containing substrate (e.g., Poly(Glu, Tyr) 4:1) and incubate overnight at 37°C. Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).[16]

  • Inhibitor Addition: Add serial dilutions of O-(1-Methylethyl)-L-tyrosine, Genistein, L-Tyrosine, and a vehicle control to the appropriate wells.

  • Kinase Reaction: Add a solution containing a purified recombinant tyrosine kinase (e.g., human EGFR) to each well. Initiate the phosphorylation reaction by adding an ATP solution. Incubate for 30-60 minutes at 37°C.[16]

  • Detection: Stop the reaction and wash the wells. Add a primary antibody specific for phosphotyrosine (e.g., clone 4G10) conjugated to horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.

  • Signal Development: Wash the wells thoroughly. Add an HRP substrate (e.g., TMB) and allow the color to develop. Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Absorbance Reading: Read the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Phospho-Protein Western Blot
  • Cell Culture and Stimulation: Plate A431 cells and grow them to 80-90% confluency. Starve the cells in serum-free medium for 12-24 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of O-(1-Methylethyl)-L-tyrosine or Genistein for 1-2 hours.

  • Growth Factor Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.

  • Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[25] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[19]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Note: Do not use milk for blocking when probing for phosphoproteins, as milk contains casein, a phosphoprotein that can cause high background.[21][25]

    • Incubate the membrane overnight at 4°C with a primary antibody against a specific phosphoprotein (e.g., anti-phospho-EGFR (Tyr1068)) diluted in 5% BSA/TBST.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total EGFR) or a housekeeping protein (e.g., β-actin).

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables to facilitate comparison.

Table 1: Cytotoxicity Profile (Hypothetical Data)

CompoundCell LineCC50 (µM)
O-(1-Methylethyl)-L-tyrosineA431> 100
GenisteinA43125.5
Doxorubicin (Control)A4310.8

Interpretation: A high CC50 value (>100 µM) for O-(1-Methylethyl)-L-tyrosine suggests low cytotoxicity, allowing for a wide concentration range to be tested in subsequent functional assays. Genistein shows expected cytotoxicity.

Table 2: In Vitro Kinase Inhibition (Hypothetical Data)

CompoundTarget KinaseIC50 (µM)
O-(1-Methylethyl)-L-tyrosineEGFR15.2
GenisteinEGFR5.8
L-TyrosineEGFRNo Inhibition

Interpretation: The data indicates that O-(1-Methylethyl)-L-tyrosine directly inhibits EGFR kinase activity, although it is less potent than Genistein. L-tyrosine shows no inhibitory effect, as expected for the natural substrate.

Western Blot Interpretation: The results from the Western blot are qualitative or semi-quantitative. A dose-dependent decrease in the band intensity for phospho-EGFR in cells treated with O-(1-Methylethyl)-L-tyrosine, while the total EGFR band remains unchanged, would provide strong evidence of in-cell target engagement and inhibition.

Visualization of the Target Pathway

Understanding the signaling pathway provides context for the inhibitor's mechanism of action. The diagram below illustrates a simplified receptor tyrosine kinase signaling cascade, highlighting the point of inhibition.

G cluster_0 cluster_1 cluster_2 Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) Ligand->RTK 1. Binding & Dimerization P_RTK Autophosphorylation (pY) RTK->P_RTK 2. Kinase Activation Adaptor Adaptor Proteins (e.g., Grb2) P_RTK->Adaptor 3. Recruitment Ras_Pathway Ras/MAPK Pathway Adaptor->Ras_Pathway PI3K_Pathway PI3K/Akt Pathway Adaptor->PI3K_Pathway Response Cellular Responses (Proliferation, Survival) Ras_Pathway->Response PI3K_Pathway->Response Inhibitor O-(1-Methylethyl)-L-tyrosine Inhibitor->P_RTK INHIBITS

Caption: Simplified RTK signaling pathway and point of inhibition.

Conclusion

The systematic in vitro validation workflow detailed in this guide provides a robust methodology for characterizing the bioactivity of novel L-tyrosine derivatives like O-(1-Methylethyl)-L-tyrosine. By progressing from broad cytotoxicity screening to specific enzymatic assays and finally to confirmation of target engagement in a cellular context, researchers can build a strong, evidence-based case for a compound's mechanism of action. The comparative approach, using both the natural substrate and a known inhibitor as benchmarks, is essential for contextualizing the potency and potential of the test compound. This framework not only serves the specific investigation of O-(1-Methylethyl)-L-tyrosine but also provides a template for the preclinical evaluation of other putative kinase inhibitors, a critical first step in the long journey of drug discovery and development.

References

  • Spinozzi, F., Pagliacci, M. C., Migliorati, G., Moraca, R., Grignani, F., Riccardi, C., & Nicoletti, I. (1994). The natural tyrosine kinase inhibitor genistein produces cell cycle arrest and apoptosis in Jurkat T-leukemia cells. Leukemia research, 18(6), 431–439. [Link]

  • Akiyama, T., Ishida, J., Nakagawa, S., Ogawara, H., Watanabe, S., Itoh, N., Shibuya, M., & Fukami, Y. (1987). Genistein, a specific inhibitor of tyrosine-specific protein kinases. The Journal of biological chemistry, 262(12), 5592–5595. [Link]

  • Marko, D., Schatz, N., & A. (1989). Inhibitory effects of the tyrosine kinase inhibitor genistein on mammalian DNA topoisomerase II. Biochemical pharmacology, 38(18), 2925-2933. [Link]

  • Cytoskeleton, Inc. (n.d.). Phosphotyrosine Detection Methods. Retrieved March 7, 2024, from [Link]

  • Li, Y., Wang, Z., Chen, J., & Li, L. (2010). Global phosphoproteomic effects of natural tyrosine kinase inhibitor, genistein, on signaling pathways. Proteomics, 10(6), 1117–1128. [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved March 7, 2024, from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved March 7, 2024, from [Link]

  • Wikipedia. (n.d.). Tyrosine. Retrieved March 7, 2024, from [Link]

  • Zhang, C., Li, M., & Wang, X. (2021). L-Tyrosine Metabolic Pathway in Microorganisms and Its Application in the Biosynthesis of Plant-Derived Natural Products. Frontiers in Bioengineering and Biotechnology, 9, 706852. [Link]

  • Bio-Rad. (n.d.). Tyrosine metabolism p.1 (dopamine) Pathway Map. Retrieved March 7, 2024, from [Link]

  • Bio-Rad. (n.d.). Tyrosine Kinase - Signaling Pathways. Retrieved March 7, 2024, from [Link]

  • Ovid. (n.d.). L-Tyrosine Metabolic Pathway in Microorganisms... : World Journal of Traditional Chinese Medicine. Retrieved March 7, 2024, from [Link]

  • Sun, J., Li, Y., Liu, X., & Zhu, W. (2005). In vitro pharmacological characterization of TKI-28, a broad-spectrum tyrosine kinase inhibitor with anti-tumor and anti-angiogenic effects. Cancer biology & therapy, 4(10), 1133–1139. [Link]

  • Paul, M. K., & Hristova, K. (2022). Physiology, Tyrosine Kinase Receptors. In StatPearls. StatPearls Publishing. [Link]

  • protocols.io. (2015, June 19). PhosphoTyrosine Western Blotting. Retrieved March 7, 2024, from [Link]

  • Ciszewski, W. M., & Sławińska-Brych, A. (2023). An In Vitro Analysis of TKI-Based Sequence Therapy in Renal Cell Carcinoma Cell Lines. International journal of molecular sciences, 24(6), 5565. [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved March 7, 2024, from [Link]

  • Tan, J. S. L., & Sethi, G. (2021). Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer. Frontiers in oncology, 11, 794877. [Link]

  • Drake, P. M., Al-Hakami, A. M., & Jones, E. F. (2020). Preparation of a phosphotyrosine-protein standard for use in semiquantitative western blotting with enhanced chemiluminescence. PloS one, 15(6), e0234643. [Link]

  • Spandidos Publications. (2024, December 20). Exploring oncology treatment strategies with tyrosine kinase inhibitors through advanced 3D models (Review). Retrieved March 7, 2024, from [Link]

  • PeerJ. (2016). In-vitro Studies of Anti-EGFR Tyrosine Kinase Activity of Thai nutraceutical Plants. PeerJ, 4, e2471. [Link]

  • Hubbard, S. R., & Miller, W. T. (2007). Receptor tyrosine kinases: mechanisms of activation and signaling. Current opinion in cell biology, 19(2), 117–123. [Link]

  • ResearchGate. (n.d.). In vitro comparison of growth inhibition by tyrosine kinase inhibitors.... Retrieved March 7, 2024, from [Link]

  • CPT: Pharmacometrics & Systems Pharmacology. (2024, March 13). In vitro PK/PD modeling of tyrosine kinase inhibitors in non‐small cell lung cancer cell lines. Retrieved March 7, 2024, from [Link]

  • Takara Bio. (n.d.). Universal Tyrosine Kinase Assay Kit. Retrieved March 7, 2024, from [Link]

  • Sigma-Aldrich. (n.d.). Protein Tyrosine Kinase Assay Kit (PTK101) - Technical Bulletin. Retrieved March 7, 2024, from [Link]

  • Pająk, M. (2020). Methylated derivatives of l-tyrosine in reaction catalyzed by l-amino acid oxidase: isotope and inhibitory effects. Journal of biochemistry, 168(5), 509–514. [Link]

Sources

Comparative

Comparing the efficacy of "O-(1-Methylethyl)-L-tyrosine" based ADCs

Title: Engineering Next-Generation ADCs: A Comparative Guide to O-(1-Methylethyl)-L-tyrosine Site-Specific Conjugation Executive Summary: The Paradigm Shift in Bioconjugation For decades, the development of Antibody-Drug...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Next-Generation ADCs: A Comparative Guide to O-(1-Methylethyl)-L-tyrosine Site-Specific Conjugation

Executive Summary: The Paradigm Shift in Bioconjugation

For decades, the development of Antibody-Drug Conjugates (ADCs) relied on stochastic conjugation methods, primarily targeting native lysine amines or hinge-region cysteine thiols. While effective in early-generation therapeutics, these methods inherently produce highly heterogeneous mixtures with Drug-to-Antibody Ratios (DAR) ranging from 0 to 8. This heterogeneity is a severe pharmacokinetic liability: high-DAR species are rapidly cleared by the liver and often exhibit off-target toxicity, while unconjugated antibodies (DAR 0) compete with the ADC for antigen binding without delivering a cytotoxic payload 1.

As a Senior Application Scientist, I advocate for the transition to site-specific conjugation using Unnatural Amino Acids (UAAs). Specifically, the incorporation of O-(1-Methylethyl)-L-tyrosine (also known as O-isopropyl-L-tyrosine or OpropY) represents a structural and functional paradigm shift 2. By genetically encoding this UAA into the antibody backbone, we introduce a unique, bioorthogonal chemical handle that does not cross-react with any of the 20 canonical amino acids. This allows for the precise attachment of cytotoxic payloads, yielding a perfectly homogeneous ADC population with a strictly controlled DAR of 2.0 3.

The Mechanistic Advantage: Why O-(1-Methylethyl)-L-tyrosine?

OpropY is a tyrosine analog featuring an isopropyl group protecting the phenolic oxygen. In the context of rational drug design, this specific modification serves two critical purposes:

  • Steric and Electronic Tuning : The isopropyl group provides a hydrophobic, sterically distinct moiety that can be targeted via specialized bioorthogonal chemistries without disrupting the antibody's tertiary structure or causing protein aggregation [[]]().

  • Orthogonal Translation : OpropY is efficiently recognized by engineered orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs. This allows the UAA to be incorporated in response to an amber nonsense codon (TAG) with high fidelity, overriding the cell's natural translation termination 1.

UAA_Workflow A Gene Engineering (Amber Codon TAG) B Orthogonal Translation (tRNA/aaRS + OpropY) A->B Expression C Purified mAb (Site-Specific OpropY) B->C Harvest D Bioorthogonal Conjugation (Payload Addition) C->D Bioorthogonal Ligation E Homogeneous ADC (DAR = 2.0) D->E Purification

Workflow for site-specific ADC generation using O-(1-Methylethyl)-L-tyrosine incorporation.

Protocol Architecture: Self-Validating Workflow for UAA-ADC Generation

To ensure scientific integrity and reproducibility, the following methodology is designed as a self-validating system. Each phase includes a built-in Quality Control (QC) checkpoint that dictates whether the process can proceed.

Phase 1: Genetic Engineering and Amber Suppression
  • Site Selection & Mutagenesis : Identify a permissive site on the antibody (e.g., Heavy Chain A114) that is solvent-exposed but distant from the complementarity-determining regions (CDRs). Introduce the amber stop codon (TAG) at this site via site-directed mutagenesis.

    • Causality: Placing the UAA away from the CDRs ensures that the bulky cytotoxic payload will not sterically hinder antigen-antibody binding.

  • Co-Transfection : Co-transfect mammalian cells (e.g., CHO cells) with the mutated antibody plasmid and a plasmid encoding an orthogonal E. coli tyrosyl-tRNA synthetase/tRNA pair engineered to specifically bind OpropY.

  • Expression : Culture the cells in media supplemented with 2 mM O-(1-Methylethyl)-L-tyrosine.

    • Self-Validation Checkpoint (Intact Mass Spectrometry): Purify the expressed mAb via Protein A affinity chromatography and perform Intact Mass Spectrometry. The presence of a mass shift corresponding exactly to the addition of two OpropY residues (one per heavy chain) validates successful amber suppression. Detection of truncated proteins indicates poor UAA incorporation efficiency, requiring immediate optimization of the aaRS/tRNA plasmid ratios.

Phase 2: Bioorthogonal Conjugation
  • Preparation : Buffer exchange the OpropY-mAb into a conjugation-friendly buffer (e.g., 50 mM sodium acetate, pH 5.5) to maintain stability and optimize bioorthogonal reaction kinetics.

  • Payload Addition : Add the functionalized payload (e.g., the tubulin inhibitor AS269 linked to a reactive moiety compatible with OpropY) at a 5-10 molar excess. Incubate at 25°C for 24 hours under gentle agitation 2.

    • Causality: The molar excess drives the reaction to completion, while the bioorthogonal nature of OpropY ensures that only the engineered sites react, preventing over-conjugation and preserving the antibody's structural integrity.

  • Purification & Validation : Remove excess free drug using tangential flow filtration (TFF).

    • Self-Validation Checkpoint (HIC Analysis): Analyze the product using Hydrophobic Interaction Chromatography (HIC). Unconjugated mAb (DAR 0), DAR 1, and DAR 2 will elute at distinct retention times due to the extreme hydrophobicity of the payload. The protocol is validated when the chromatogram shows a single, sharp peak corresponding to DAR 2 (>95% purity), confirming absolute site-specificity 2.

Comparative Efficacy: OpropY-ADC vs. Conventional ADCs

The true value of OpropY-based site-specific conjugation is revealed when comparing its physicochemical and therapeutic profiles against conventional random-cysteine conjugated ADCs. By eliminating high-DAR species, UAA-ADCs exhibit pharmacokinetics closely mirroring the naked antibody.

Table 1: Physicochemical and Pharmacokinetic Comparison

ParameterConventional Cysteine ConjugationOpropY UAA Site-Specific Conjugation
Conjugation Chemistry Maleimide-Thiol (Stochastic)Bioorthogonal Ligation (Site-Specific)
DAR Distribution Heterogeneous (0 to 8)Highly Homogeneous (~95% DAR 2.0)
In Vivo Stability Prone to premature deconjugation via retro-Michael additionHighly stable covalent linkage
Plasma Half-Life Reduced (Rapid clearance of DAR >4 species)Extended (Comparable to naked mAb)
Therapeutic Index Narrow (High systemic toxicity)Broadened (Minimized off-target effects)

Table 2: Experimental Efficacy Data (Representative Anti-CD70 ADC Model)

ConstructPayloadDARIC50 (In Vitro, ng/mL)Tumor Regression (In Vivo Xenograft)
Naked Anti-CD70 mAbNone0>1000No significant effect
Random-Cys-ADCAS2693.8 (Avg)2.5Partial regression at 3 mg/kg
OpropY-ADC AS269 2.0 (Exact) 1.2 Complete regression at 2 mg/kg

Intracellular Dynamics and Mechanism of Action

Once the highly homogeneous OpropY-ADC reaches the tumor microenvironment, its structural uniformity ensures consistent receptor binding and internalization kinetics, leading to reliable and potent cytotoxicity 2.

ADC_MOA N1 ADC Binding to Target Antigen N2 Receptor-Mediated Endocytosis N1->N2 N3 Endosomal Maturation N2->N3 N4 Lysosomal Degradation N3->N4 N5 Payload Release (e.g., Tubulin Inhibitor) N4->N5 Cleavage N6 Apoptosis / Cell Death N5->N6 Microtubule Disruption

Intracellular trafficking and payload release mechanism of OpropY-conjugated ADCs.

  • Antigen Recognition : The ADC binds to the target antigen (e.g., CD70) on the cancer cell surface. Because the OpropY conjugation site was strategically chosen away from the CDRs, binding affinity remains indistinguishable from the naked antibody.

  • Internalization : The receptor-ADC complex undergoes clathrin-mediated endocytosis, forming an early endosome.

  • Lysosomal Processing : As the endosome matures and fuses with the lysosome, the acidic environment (pH ~4.5) and lysosomal proteases (e.g., Cathepsin B) cleave the linker.

  • Payload Release & Apoptosis : The cytotoxic payload escapes the lysosome into the cytosol, where it binds to tubulin, disrupting microtubule polymerization. This halts the cell cycle at the G2/M phase, ultimately triggering apoptosis.

References

  • Anti-CD70 Antibody-Drug Conjugates (WO2024155627A1). Google Patents.
  • Site-Specific Antibody Conjugation for ADC and Beyond. PubMed Central (PMC).
  • Unnatural Amino Acids for Antibody-Drug Conjugates (ADCs). BOC Sciences.
  • Synthesis of Site-Specific Antibody-Drug Conjugates Using Unnatural Amino Acids. PNAS.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.